Simvastatin-d3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methyl-2-(trideuteriomethyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1/i4D3/t15-,16-,18+,19+,20-,21-,23-,25? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMZZMVNJRMUDD-LONBHWHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)(CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016170 | |
| Record name | Simvastatin-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1002347-61-6 | |
| Record name | Simvastatin-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the In Vitro Mechanism of Action of Simvastatin-d3
Audience: Researchers, scientists, and drug development professionals.
Preamble: Simvastatin-d3 is a deuterated form of simvastatin. In biomedical research and drug development, deuterated compounds are often used as internal standards for analytical quantification due to their distinct mass-to-charge ratio. The substitution of hydrogen with deuterium atoms does not alter the fundamental chemical structure or the pharmacophore responsible for biological activity. Therefore, the in vitro mechanism of action of this compound is considered identical to that of simvastatin. This guide will detail the well-established mechanism of simvastatin, which is directly applicable to its deuterated analog.
Core Mechanism of Action: Competitive Inhibition of HMG-CoA Reductase
Simvastatin is a prodrug, administered in its inactive lactone form.[1][2] In vitro, as in vivo, it must first be hydrolyzed to its active β-hydroxy acid form, simvastatin acid, to exert its therapeutic effect.[2][3][4] This conversion can be catalyzed by esterases present in cell culture media or microsomal preparations.[5]
The primary mechanism of action for simvastatin acid is the potent and competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[2][6][7] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the cholesterol biosynthesis pathway.[6][8] By competitively binding to the active site of HMG-CoA reductase, simvastatin acid blocks the access of the natural substrate, HMG-CoA, thereby halting the downstream synthesis of cholesterol and other isoprenoids.[7]
Signaling Pathway: The Mevalonate Pathway
The following diagram illustrates the initial steps of the mevalonate pathway, highlighting the critical role of HMG-CoA reductase and the inhibitory action of Simvastatin.
References
- 1. In vitro metabolism of simvastatin in humans [SBT]identification of metabolizing enzymes and effect of the drug on hepatic P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. scispace.com [scispace.com]
- 4. Robotic inhibition assay for determination of HMG-CoA reductase inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Simvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. proteopedia.org [proteopedia.org]
- 8. assaygenie.com [assaygenie.com]
Isotopic Labeling of Statins: A Technical Guide for Researchers
An In-depth Exploration of Synthetic Strategies, Analytical Methodologies, and Applications in Drug Development
This technical guide provides a comprehensive overview of the isotopic labeling of statins, a class of drugs widely used to lower cholesterol levels. For researchers, scientists, and drug development professionals, isotopically labeled statins are invaluable tools for elucidating metabolic pathways, quantifying pharmacokinetic parameters, and understanding drug-drug interactions. This document details experimental protocols for the synthesis of various isotopically labeled statins, presents quantitative data in structured tables, and provides visualizations of key biological and experimental workflows.
Introduction to Isotopic Labeling of Statins
Isotopic labeling involves the incorporation of a stable or radioactive isotope into a molecule of interest. This technique allows researchers to trace the molecule's fate in a biological system. For statins, common isotopes used for labeling include the stable isotopes deuterium (²H or D) and carbon-13 (¹³C), and the radioactive isotopes tritium (³H) and carbon-14 (¹⁴C).
The choice of isotope depends on the specific research application. Stable isotopes are often preferred for studies where radiation is a concern, and they can be detected using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Radioactive isotopes, on the other hand, offer high sensitivity and are readily detected by liquid scintillation counting or accelerator mass spectrometry (AMS), making them ideal for absorption, distribution, metabolism, and excretion (ADME) studies.
The Mevalonate Pathway: The Target of Statins
Statins exert their lipid-lowering effects by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which is responsible for the endogenous synthesis of cholesterol.[1][2][3][4] Understanding this pathway is crucial for interpreting the effects of statins.
Synthesis and Characterization of Isotopically Labeled Statins
The synthesis of isotopically labeled statins requires careful planning to introduce the isotope at a metabolically stable position. The following sections provide an overview of synthetic strategies for labeling various statins.
Carbon-14 Labeled Atorvastatin
Pyrrole-ring labeled [¹⁴C]atorvastatin can be synthesized in a multi-step process starting from [7-¹⁴C]benzaldehyde.[1] The overall yield for this synthesis has been reported to be in the range of 6.9% to 9.6%.[1]
Experimental Protocol: Synthesis of [¹⁴C]Atorvastatin [1]
-
Knoevenagel Condensation: [7-¹⁴C]benzaldehyde is condensed with isobutyryl-acetanilide to yield 4-methyl-3-oxo-N-phenyl-2-(phenyl[¹⁴C]methylene)-pentamide.
-
Stetter Condensation: The product from the previous step undergoes a Stetter condensation with p-fluorobenzaldehyde in the presence of a thiazolium bromide catalyst and triethylamine to form the key labeled intermediate diketone, 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzene[3-¹⁴C]butaneamide.
-
Paal-Knorr Pyrrole Synthesis: The labeled diketone is reacted with a protected chiral dihydroxyaminoheptanoic ester, [4R-cis]]-1,1-dimethylethyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate, to form the protected atorvastatin.
-
Deprotection and Salt Formation: The protecting groups are removed to yield the sodium salt, which is then converted to the calcium salt to give the final ring-labeled [¹⁴C]atorvastatin.
Deuterium Labeled Rosuvastatin
An effective synthesis for [²H₄] rosuvastatin calcium has been developed, resulting in a product with excellent chemical purity and isotopic enrichment, suitable for use as an internal standard in metabolic studies.
Other Labeled Statins
The synthesis of other isotopically labeled statins, such as tritium-labeled simvastatin and ¹³C-labeled pravastatin, generally involves multi-step organic synthesis where a labeled precursor is introduced at a key step. Purification of the final product is critical to ensure high radiochemical and chemical purity.
| Labeled Statin | Isotope | Precursor | Reported Overall Yield | Reference |
| Atorvastatin | ¹⁴C | [7-¹⁴C]benzaldehyde | 6.9 - 9.6% | [1] |
| Rosuvastatin | ²H | Labeled precursors | Data not specified | |
| Lovastatin | ²H | Deuterated butyric acid | 11.1% | |
| Simvastatin | ³H | Tritiated precursors | Data not specified | |
| Pravastatin | ¹³C | ¹³C-labeled precursors | Data not specified | |
| Fluvastatin | ¹⁸O | Unlabeled fluvastatin | Data not specified | [5] |
Table 1: Summary of Synthetic Data for Isotopically Labeled Statins
Experimental Workflows for Labeled Statin Research
Isotopically labeled statins are instrumental in ADME (Absorption, Distribution, Metabolism, and Excretion) studies. A typical workflow for an in vitro metabolism study is outlined below.
Detailed Methodology for In Vitro Metabolism Study
-
Incubation: The isotopically labeled statin is incubated with a metabolically active system, such as human liver microsomes or hepatocytes. This allows for the enzymatic transformation of the statin into its metabolites.
-
Sample Preparation: The metabolic reaction is stopped (quenched), and the parent drug and its metabolites are extracted from the incubation matrix.[1]
-
Analysis: The extracted samples are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the parent drug and its metabolites.[1][4][6] For radiolabeled compounds, the radioactivity in the separated fractions is quantified using a liquid scintillation counter (LSC) or accelerator mass spectrometry (AMS).
-
Data Analysis: The data from LC-MS/MS and radioactivity detection are used to identify the chemical structures of the metabolites and to quantify the amounts of the parent drug and each metabolite. This information is then used to determine the metabolic profile and calculate pharmacokinetic parameters.
Quantitative Data from Labeled Statin Studies
The use of isotopically labeled statins allows for precise quantification of pharmacokinetic parameters.
Pharmacokinetics of [¹⁴C]Rosuvastatin in Rats
A study in Sprague-Dawley rats using orally administered [¹⁴C]rosuvastatin provided the following pharmacokinetic data.[2]
| Dose (mg/kg) | Cmax (ng eq./mL) | Tmax (hr) | AUC₀-∞ (ng eq.·hr/mL) |
| 1 | 137 | 4 | 1,480 |
| 5 | 1,020 | 4 | 13,300 |
| 25 | 10,100 | 2 | 108,000 |
Table 2: Pharmacokinetic Parameters of Total Radioactivity in Plasma After Oral Administration of [¹⁴C]Rosuvastatin to Male Rats. (Adapted from[2])
The study found that the Cmax and AUC of radioactivity in the plasma increased more than proportionally with the dose.[2] Excretion was predominantly through the feces (98.0% of the dose), with the majority of the radioactivity being the unchanged rosuvastatin.[2]
Isotopic Enrichment and Purity
The isotopic enrichment and chemical purity of a labeled compound are critical parameters that must be determined. Isotopic enrichment refers to the percentage of the labeled isotope at a specific position in the molecule.[3] Mass spectrometry is a key technique for determining the isotopic enrichment of labeled molecules.[3]
| Parameter | Description | Analytical Technique |
| Isotopic Enrichment | The mole fraction of the isotope at a specific labeled site, expressed as a percentage. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| Radiochemical Purity | The proportion of the total radioactivity that is present in the form of the desired radiolabeled compound. | Radio-HPLC, Radio-TLC |
| Chemical Purity | The proportion of the desired chemical compound in the sample, irrespective of its isotopic composition. | HPLC-UV, LC-MS |
| Specific Activity | The amount of radioactivity per unit mass of a compound, typically expressed in Ci/mmol or Bq/mol. | Liquid Scintillation Counting (LSC) |
Table 3: Key Quality Control Parameters for Isotopically Labeled Statins.
Conclusion
Isotopically labeled statins are indispensable tools in pharmaceutical research and development. They provide crucial information on the absorption, distribution, metabolism, and excretion of these widely prescribed drugs. The synthetic routes and analytical methods described in this guide offer a foundation for researchers to design and execute studies that will further enhance our understanding of statin pharmacology and contribute to the development of safer and more effective therapies. The continued development of innovative labeling techniques and highly sensitive analytical instrumentation will undoubtedly expand the applications of isotopically labeled statins in the future.
References
- 1. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and disposition of rosuvastatin, a new 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor, in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative determination of fluvastatin in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry using [18O2]-fluvastatin as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
A Comparative Analysis of the Biological Activity of Simvastatin and Simvastatin-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simvastatin, a widely prescribed lipid-lowering agent, has been a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular events for decades. Its primary mechanism of action involves the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] Beyond its well-established effects on cholesterol metabolism, simvastatin exhibits a range of pleiotropic effects, modulating various cellular signaling pathways implicated in inflammation, proliferation, and apoptosis.
This technical guide provides a comprehensive overview of the biological activity of simvastatin and introduces its deuterated analog, simvastatin-d3. While direct comparative biological data between simvastatin and this compound is not extensively available in public literature, this document will explore the established activity of simvastatin and the theoretical and observed advantages of deuteration in drug development. The inclusion of detailed experimental protocols and signaling pathway diagrams aims to equip researchers with the necessary tools to conduct their own comparative studies and further elucidate the potential of deuterated statins.
Mechanism of Action: Inhibition of HMG-CoA Reductase
Simvastatin is administered as an inactive lactone prodrug and is hydrolyzed in vivo to its active β-hydroxy acid form. This active metabolite is a potent competitive inhibitor of HMG-CoA reductase, binding to the enzyme's active site with high affinity (Ki of 0.2 nM).[3] By blocking the conversion of HMG-CoA to mevalonate, simvastatin effectively curtails the endogenous synthesis of cholesterol.[1] This reduction in intracellular cholesterol levels leads to the upregulation of low-density lipoprotein (LDL) receptors on the surface of hepatocytes, enhancing the clearance of LDL cholesterol from the circulation.[2]
Data Presentation: HMG-CoA Reductase Inhibition
| Compound | Target | IC50 / Ki | Source |
| Simvastatin (active form) | HMG-CoA Reductase | Ki: 0.2 nM | [3] |
| This compound | HMG-CoA Reductase | Data not available | - |
Pharmacokinetics: The Potential Advantage of Deuteration
The modification of drug molecules by substituting hydrogen atoms with their stable isotope, deuterium, is a strategy employed to alter pharmacokinetic properties.[5][6][7] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect that can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes.[]
Simvastatin is primarily metabolized by CYP3A4.[9] Deuteration of simvastatin at metabolically active sites could potentially lead to:
-
Reduced rate of metabolism: This could result in a longer plasma half-life and increased overall drug exposure (AUC).[5][10]
-
Improved bioavailability: By reducing first-pass metabolism in the liver, a higher proportion of the administered dose may reach systemic circulation.
-
More consistent plasma concentrations: Slower metabolism can lead to less inter-individual variability in drug levels.[]
-
Reduced formation of certain metabolites: This could potentially alter the safety profile of the drug.
Data Presentation: Illustrative Pharmacokinetic Parameters of Deuterated vs. Non-deuterated Drugs
To illustrate the potential impact of deuteration, the following table presents pharmacokinetic data from studies on other deuterated drugs compared to their non-deuterated counterparts. These examples provide a basis for the anticipated pharmacokinetic profile of this compound.
| Drug Pair | Parameter | Fold Change (Deuterated vs. Non-deuterated) | Source |
| Deutetrabenazine vs. Tetrabenazine | AUC of active metabolites | ~2-fold increase | [11] |
| d9-methadone vs. methadone | AUC | 5.7-fold increase | [12] |
| d9-methadone vs. methadone | Clearance | 5.2-fold decrease | [12] |
| CTP-347 (d2-paroxetine) vs. Paroxetine | Day 14 AUC | ~13.8-fold lower | [9] |
Note: The effect of deuteration is highly dependent on the specific sites of deuterium substitution and the primary metabolic pathways of the drug. The example of CTP-347 demonstrates that deuteration does not always lead to increased exposure.
Cellular Signaling Pathways Modulated by Simvastatin
Beyond its primary role in cholesterol synthesis, simvastatin influences several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival and proliferation. Simvastatin has been shown to inhibit this pathway in various cancer cell lines, leading to decreased cell viability and induction of apoptosis.[5][][13] This inhibition is often associated with the dephosphorylation of Akt.[13]
Caption: Simvastatin inhibits the PI3K/Akt pathway, reducing cell proliferation and survival.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical regulator of cell growth and differentiation. Simvastatin has been demonstrated to deactivate the MAPK/ERK pathway by dephosphorylating key components like c-Raf and ERK1/2.[14][15][16]
Caption: Simvastatin deactivates the MAPK/ERK pathway, impacting cell growth and differentiation.
RhoA/ROCK Signaling Pathway
The RhoA/Rho-associated kinase (ROCK) pathway plays a role in various cellular functions, including cell adhesion, migration, and contraction. Simvastatin can inhibit the RhoA/ROCK pathway by depleting isoprenoid precursors necessary for the post-translational modification and activation of RhoA.[3][6][7][10]
Caption: Simvastatin inhibits the RhoA/ROCK pathway by depleting isoprenoid precursors.
Experimental Protocols
The following section details standardized in vitro assays that can be employed to compare the biological activities of simvastatin and this compound.
HMG-CoA Reductase Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the activity of HMG-CoA reductase.
Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the conversion of HMG-CoA to mevalonate.[9][13][17][18][19]
Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Simvastatin and this compound stock solutions (dissolved in a suitable solvent like DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and HMG-CoA substrate in each well of the 96-well plate.
-
Add varying concentrations of simvastatin or this compound to the respective wells. Include a vehicle control (solvent only) and a positive control inhibitor (e.g., pravastatin).
-
Initiate the reaction by adding the HMG-CoA reductase enzyme to each well.
-
Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-20 minutes) at 37°C.
-
Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve) for each concentration of the test compounds.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC50 value for each compound.
Caption: Workflow for the HMG-CoA Reductase inhibition assay.
Cell-Based Cholesterol Biosynthesis Inhibition Assay
This assay assesses the ability of a compound to inhibit the synthesis of cholesterol in a cellular context.
Principle: Cells are incubated with a radiolabeled cholesterol precursor (e.g., [14C]-acetate). The incorporation of the radiolabel into newly synthesized cholesterol is measured. A reduction in radiolabeled cholesterol indicates inhibition of the cholesterol biosynthesis pathway.
Materials:
-
Cultured cells (e.g., HepG2 human hepatoma cells)
-
Cell culture medium and supplements
-
[14C]-acetate
-
Simvastatin and this compound stock solutions
-
Lipid extraction solvents (e.g., hexane:isopropanol)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Scintillation counter and scintillation fluid
Procedure:
-
Seed cells in culture plates and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with varying concentrations of simvastatin or this compound for a predetermined time (e.g., 24 hours).
-
Add [14C]-acetate to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for incorporation into newly synthesized lipids.
-
Wash the cells to remove unincorporated [14C]-acetate.
-
Lyse the cells and extract the total lipids.
-
Separate the cholesterol from other lipids using TLC.
-
Scrape the cholesterol spots from the TLC plate and quantify the radioactivity using a scintillation counter.
-
Determine the percent inhibition of cholesterol synthesis relative to the vehicle-treated control and calculate the IC50 value for each compound.
Caption: Workflow for the cell-based cholesterol biosynthesis inhibition assay.
Conclusion
References
- 1. What is the mechanism of Simvastatin? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aster glehni F. Schmidt Extract Modulates the Activities of HMG-CoA Reductase and Fatty Acid Synthase [mdpi.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. researchgate.net [researchgate.net]
- 12. Simvastatin and ROCK Inhibitor Y-27632 Inhibit Myofibroblast Differentiation of Graves’ Ophthalmopathy-Derived Orbital Fibroblasts via RhoA-Mediated ERK and p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. researchgate.net [researchgate.net]
- 15. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals [ouci.dntb.gov.ua]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. HMG-CoA Reductase (HMGR) Assay Kit [sigmaaldrich.com]
- 19. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
Navigating the Metabolic Fate of Simvastatin-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and expected outcomes for in vitro metabolic stability studies of Simvastatin-d3. Given the limited direct research on the deuterated form, this guide extrapolates from the extensive data available for its non-deuterated counterpart, Simvastatin. This compound, a deuterated analog of the widely prescribed cholesterol-lowering drug Simvastatin, is primarily utilized as an internal standard in pharmacokinetic studies due to its similar chemical properties and distinct mass. Understanding its metabolic stability is crucial for interpreting such studies accurately.
Introduction to Simvastatin Metabolism
Simvastatin is a prodrug that is administered in its inactive lactone form. Following oral administration, it is hydrolyzed to its active β-hydroxyacid form, Simvastatin acid (SVA).[1] Both Simvastatin and SVA undergo extensive metabolism, primarily in the liver, mediated by the cytochrome P450 (CYP) enzyme system.[2][3][4] The major enzyme responsible for the oxidative metabolism of both the lactone and acid forms is CYP3A4, with a minor contribution from CYP3A5.[3][5][6][7][8][9]
The primary metabolic pathways include hydroxylation and dehydrogenation.[10] Major metabolites of Simvastatin include 6'-hydroxy-SV, 3"-hydroxy-SV, and 6'-exomethylene-SV.[10] Similarly, SVA is metabolized to 3',5'-dihydrodiol, 3'-hydroxy, and 6'-exomethylene derivatives.[5] It is anticipated that this compound will follow a qualitatively similar metabolic pathway, although the deuterium substitution may lead to a kinetic isotope effect, potentially slowing the rate of metabolism at the site of deuteration.
Experimental Protocols for In Vitro Metabolic Stability
The following protocols are adapted from established methods for studying the in vitro metabolism of Simvastatin.
Incubation with Human Liver Microsomes (HLMs)
This experiment aims to determine the intrinsic clearance of this compound by the primary drug-metabolizing enzymes.
Materials:
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (e.g., a structurally related but chromatographically distinct compound)
Procedure:
-
Pre-warm a solution of HLMs and phosphate buffer to 37°C.
-
Add this compound to the HLM solution to achieve the desired final concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
Metabolite Identification using LC-MS/MS
This protocol focuses on identifying the major metabolites of this compound.
Materials:
-
Incubation samples from the HLM stability assay
-
High-resolution LC-MS/MS system
Procedure:
-
Inject the supernatant from the quenched incubation samples onto the LC-MS/MS system.
-
Use a suitable chromatographic method to separate the parent compound from its metabolites. A common approach is a C18 reverse-phase column with a gradient elution of acetonitrile and an aqueous buffer like ammonium formate.[11][12][13][14][15][16]
-
Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of potential metabolites.[11]
-
Identify potential metabolites by searching for predicted mass shifts corresponding to common metabolic transformations (e.g., +16 Da for hydroxylation, +18 Da for hydration, -2 Da for dehydrogenation) relative to the parent mass of this compound.
-
Confirm the structure of the metabolites using tandem mass spectrometry (MS/MS) to analyze the fragmentation patterns.
Data Presentation
Quantitative data from metabolic stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes (Hypothetical Data)
| Parameter | Value |
| Incubation Time (min) | 0, 5, 15, 30, 60 |
| This compound Concentration (µM) | Example data |
| Half-life (t½, min) | Calculated value |
| Intrinsic Clearance (CLint, µL/min/mg protein) | Calculated value |
Table 2: Major Predicted Metabolites of this compound
| Metabolite | Biotransformation | Expected Mass Shift (Da) |
| Hydroxy-Simvastatin-d3 | Hydroxylation | +16 |
| Dihydrodiol-Simvastatin-d3 | Dihydroxylation | +34 |
| Exomethylene-Simvastatin-d3 | Dehydrogenation | -2 |
| This compound Acid | Hydrolysis | +18 |
Visualizations
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: Predicted metabolic pathway of this compound.
Caption: Experimental workflow for a metabolic stability assay.
Conclusion
The metabolic stability of this compound is a critical parameter for its application in pharmacokinetic research. While direct experimental data for the deuterated compound is scarce, the extensive knowledge of Simvastatin's metabolism provides a robust framework for designing and interpreting such studies. The protocols and expected outcomes detailed in this guide offer a solid foundation for researchers and drug development professionals to investigate the metabolic fate of this compound. Future studies should focus on directly quantifying the kinetic isotope effect of deuteration on the rate and profile of Simvastatin metabolism.
References
- 1. Simvastatin: In Vitro Metabolic Profiling of a Potent Competitive HMG-CoA Reductase Inhibitor [mdpi.com]
- 2. ClinPGx [clinpgx.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
- 5. The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro metabolism of simvastatin in humans [SBT]identification of metabolizing enzymes and effect of the drug on hepatic P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CYP3A4*22 and CYP3A5*3 are associated with increased levels of plasma simvastatin concentrations in the cholesterol and pharmacogenetics study cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] In vitro metabolism of simvastatin in humans [SBT]identification of metabolizing enzymes and effect of the drug on hepatic P450s. | Semantic Scholar [semanticscholar.org]
- 10. In vitro and in vivo biotransformation of simvastatin, an inhibitor of HMG CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Validation of an LC-MS-MS Method for the Simultaneous Determination of Simvastatin, Simvastatin Acid and Ezetimibe in Human Plasma and Its Application to Pharmacokinetic Study in the Indian Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jcdr.net [jcdr.net]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Stability study of simvastatin under hydrolytic conditions assessed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application | PLOS One [journals.plos.org]
The Pharmacokinetic Profile of Simvastatin: A Technical Guide for Drug Development Professionals
An In-depth Analysis of the Absorption, Distribution, Metabolism, and Excretion of a Widely Prescribed Statin, with Theoretical Considerations for Deuterium-Labeled Analogues
Introduction
Simvastatin, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, has been a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular events for decades.[1] Its efficacy in lowering low-density lipoprotein (LDL) cholesterol is well-established.[1] As the landscape of pharmaceutical development evolves, strategies to optimize the pharmacokinetic properties of existing drugs, such as selective deuterium labeling, are of increasing interest. Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, can modulate a drug's metabolic fate, potentially leading to an improved pharmacokinetic profile, such as increased exposure or a longer half-life, which may translate to enhanced efficacy or a more convenient dosing regimen.
This technical guide provides a comprehensive overview of the pharmacokinetic profile of simvastatin. While clinical data on the pharmacokinetics of deuterium-labeled simvastatin is not currently available in the public domain, this document serves as a foundational reference for researchers and drug development professionals. It summarizes the known pharmacokinetic parameters of conventional simvastatin, details the experimental protocols for its study, and visualizes its mechanism of action and the workflow of a typical pharmacokinetic investigation. Furthermore, this guide will explore the theoretical implications of deuterium labeling on the pharmacokinetics of simvastatin, providing a scientific basis for future research and development in this area.
Pharmacokinetic Data of Simvastatin
The pharmacokinetic parameters of simvastatin have been extensively studied. Simvastatin is administered as an inactive lactone prodrug and is rapidly hydrolyzed in vivo to its active β-hydroxyacid form.[2] The drug undergoes extensive first-pass metabolism in the liver, resulting in low systemic bioavailability.[2] The following tables summarize key pharmacokinetic parameters for both simvastatin and its active metabolite, simvastatin acid, compiled from various studies in healthy human volunteers following oral administration.
Table 1: Pharmacokinetic Parameters of Simvastatin (Lactone)
| Parameter | Value | Reference |
| Tmax (h) | 1.3 - 2.4 | [3] |
| Cmax (ng/mL) | Highly variable | |
| AUC (ng·h/mL) | Highly variable | |
| Half-life (t½) (h) | ~2 | [4] |
| Oral Bioavailability (%) | < 5 | [2] |
| Protein Binding (%) | ~95 | [4] |
Table 2: Pharmacokinetic Parameters of Simvastatin Acid (Active Metabolite)
| Parameter | Value | Reference |
| Tmax (h) | ~2 - 4 | [5] |
| Cmax (ng/mL) | Highly variable | |
| AUC (ng·h/mL) | Highly variable | |
| Half-life (t½) (h) | ~1.9 | [4] |
| Protein Binding (%) | ~95 | [4] |
Note: Cmax and AUC values for simvastatin and simvastatin acid exhibit significant inter-individual variability, influenced by factors such as genetic polymorphisms in drug transporters and metabolizing enzymes.
Experimental Protocols
The following section details a representative experimental protocol for a clinical pharmacokinetic study of oral simvastatin, synthesized from methodologies reported in the scientific literature.
Study Design
A typical pharmacokinetic study of simvastatin is designed as a randomized, open-label, two-period, crossover study in healthy adult volunteers.[4] A washout period of at least one week is maintained between the two periods.[6]
Subject Eligibility
Healthy male and female volunteers, typically between the ages of 18 and 55, are enrolled.[4] Subjects undergo a comprehensive medical screening, including physical examination, electrocardiogram (ECG), and standard clinical laboratory tests to ensure good health.[4] Exclusion criteria often include a history of clinically significant diseases, use of any medication that could interfere with the pharmacokinetics of simvastatin, and a history of hypersensitivity to statins.[4]
Drug Administration and Sample Collection
Following an overnight fast of at least 10 hours, subjects receive a single oral dose of simvastatin (e.g., 40 mg tablet) with a standardized volume of water.[5] Blood samples (typically 5-10 mL) are collected into tubes containing an anticoagulant (e.g., K2EDTA) at predose (0 hours) and at multiple time points post-dose, for instance, at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours.[4] Plasma is separated by centrifugation and stored at -70°C or below until analysis.
Bioanalytical Method: LC-MS/MS
The concentrations of simvastatin and its active metabolite, simvastatin acid, in plasma are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]
-
Sample Preparation: Plasma samples are typically prepared using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from plasma proteins and other endogenous components.[5] An internal standard (e.g., a stable isotope-labeled version of simvastatin or another statin like lovastatin) is added to the plasma samples before extraction to ensure accuracy and precision.[5]
-
Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is achieved on a reverse-phase column (e.g., C18) using a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid in water).[5]
-
Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Detection and quantification are performed using multiple reaction monitoring (MRM) in the positive ion mode for simvastatin and often in the negative ion mode for simvastatin acid.[5] Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard to ensure selectivity and sensitivity.
Pharmacokinetic Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. These parameters include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), area under the plasma concentration-time curve extrapolated to infinity (AUC0-inf), and the terminal elimination half-life (t½).
Visualizations
Signaling Pathway: HMG-CoA Reductase Inhibition
Simvastatin's primary mechanism of action is the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] This inhibition leads to a reduction in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes, leading to increased clearance of LDL cholesterol from the circulation.
Caption: Simvastatin inhibits HMG-CoA reductase, blocking cholesterol synthesis.
Experimental Workflow: Simvastatin Pharmacokinetic Study
The following diagram illustrates the typical workflow for a clinical study designed to evaluate the pharmacokinetic profile of an oral simvastatin formulation.
Caption: Workflow of a typical simvastatin pharmacokinetic study.
Theoretical Impact of Deuterium Labeling on Simvastatin Pharmacokinetics
While specific data for deuterium-labeled simvastatin is unavailable, the principles of kinetic isotope effects (KIE) allow for theoretical predictions of how deuteration might alter its pharmacokinetic profile. The C-H bonds at sites of metabolic oxidation are stronger as C-D bonds. This can slow the rate of metabolic reactions catalyzed by enzymes such as the cytochrome P450 (CYP) family.
Simvastatin is extensively metabolized by CYP3A4 and CYP3A5.[3] The major active metabolites are the β-hydroxyacid form and its 6'-hydroxy, 6'-hydroxymethyl, and 6'-exomethylene derivatives.[3]
-
Potential for Reduced Metabolism: Deuterium substitution at the primary sites of CYP3A4/5-mediated oxidation could decrease the rate of metabolic clearance. This would be expected to increase the systemic exposure (AUC) and prolong the elimination half-life (t½) of both the parent simvastatin lactone and its active acid metabolite.
-
Shifting Metabolic Pathways ("Metabolic Switching"): If metabolism at a specific deuterated site is slowed, the metabolic machinery may shift to alternative, non-deuterated sites on the molecule. This could alter the metabolite profile, potentially leading to the formation of different proportions of active or inactive metabolites.
-
Implications for Efficacy and Safety: Increased exposure to the active simvastatin acid could potentially lead to enhanced LDL cholesterol-lowering efficacy at a given dose. However, it could also increase the risk of concentration-dependent adverse effects, such as myopathy. A thorough understanding of the changes in the pharmacokinetic profile would be crucial for dose selection and ensuring patient safety.
Conclusion
This technical guide has provided a detailed overview of the pharmacokinetic profile of simvastatin, including quantitative data, experimental protocols for its study, and visualizations of its mechanism of action and typical study workflow. While direct comparative data for a deuterium-labeled analogue is not yet available, the theoretical principles of kinetic isotope effects suggest that deuteration could significantly alter the metabolism and systemic exposure of simvastatin. Such modifications hold the potential for developing a "best-in-class" molecule with an optimized pharmacokinetic profile. Further preclinical and clinical research is warranted to investigate the actual pharmacokinetic and pharmacodynamic consequences of deuterium labeling on simvastatin and to determine if this strategy can offer a meaningful therapeutic advantage for patients.
References
- 1. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic comparison of the potential over-the-counter statins simvastatin, lovastatin, fluvastatin and pravastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Comparative pharmacokinetic and tolerability evaluation of two simvastatin 20 mg formulations in healthy Korean male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioequivalence Study of Two Formulations of Simvastatin 20 mg Tablet in Healthy Filipino Participants under Fasting Conditions: A Randomized, Open-label, Two-way Crossover Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Simvastatin-d3: A Technical Guide for Lipid Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Simvastatin-d3 as a critical research tool in the study of lipid metabolism. Simvastatin, a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, is a cornerstone in lipid-lowering therapies. Its deuterated isotopologue, this compound, serves as an invaluable internal standard for quantitative analysis, enabling precise and accurate measurements in complex biological matrices. This guide provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and quantitative data to facilitate its effective use in a research setting.
Core Concepts: Mechanism of Action
Simvastatin exerts its primary effect by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol biosynthesis. By blocking the conversion of HMG-CoA to mevalonate, simvastatin effectively reduces the endogenous synthesis of cholesterol. This inhibition leads to a cascade of downstream effects, including the upregulation of low-density lipoprotein (LDL) receptors in the liver, which in turn increases the clearance of LDL cholesterol from the bloodstream.
The pleiotropic effects of simvastatin, independent of its lipid-lowering activity, are also of significant research interest. These include modulation of inflammatory responses, improvement of endothelial function, and effects on various signaling pathways such as the Akt/mTOR and MAPK pathways.
Signaling Pathway: The Mevalonate Pathway
The following diagram illustrates the central role of HMG-CoA reductase in the mevalonate pathway and the inhibitory action of Simvastatin.
This compound in Quantitative Research
Stable isotope-labeled compounds, such as this compound, are the gold standard for internal standards in mass spectrometry-based quantification. The deuterium labels result in a mass shift, allowing for the differentiation of the internal standard from the endogenous analyte while maintaining nearly identical chemical and physical properties. This co-elution and co-ionization behavior corrects for variations in sample preparation, injection volume, and instrument response, leading to highly reliable and reproducible data.
Experimental Workflow: Quantification of Simvastatin in Biological Samples
The following diagram outlines a typical workflow for the quantification of simvastatin in biological samples using this compound as an internal standard.
Data Presentation: Quantitative Parameters for Simvastatin Analysis
The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for the determination of simvastatin. These values can serve as a reference for researchers developing and validating their own assays.
Table 1: Linearity and Sensitivity of Simvastatin Quantification
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Simvastatin | Human Plasma | 0.1 - 100 | 0.1 | |
| Simvastatin Acid | Human Plasma | 1 - 1000 | 1 | |
| Simvastatin | Pharmaceutical Tablet | 0.5 - 82 | 0.859 | |
| Simvastatin | Human Plasma | 0.04 - 40.0 | 0.4 | |
| Simvastatin | Muscle Tissue | 0.1 - 5 | 0.1 | |
| Simvastatin Acid | Muscle Tissue | 0.1 - 5 | 0.1 |
Table 2: Accuracy and Precision of Simvastatin Quantification
| Analyte | Matrix | Within-Day Precision (%CV) | Between-Day Precision (%CV) | Accuracy (%) | Reference |
| Simvastatin & Metabolites | Human Plasma | Within acceptable ranges | Within acceptable ranges | 85 - 115 | |
| Simvastatin | Human Plasma | ≤ 8.7 | ≤ 8.7 | ± 8 | |
| Simvastatin | Muscle Tissue | 6.0 - 6.9 | - | 91.4 - 100.1 | |
| Simvastatin Acid | Muscle Tissue | 8.1 - 12.9 | - | 102.2 - 115.4 |
Table 3: Recovery and Matrix Effect in Simvastatin Quantification
| Analyte | Matrix | Extraction Recovery (%) | Matrix Effect (%) | Reference |
| Simvastatin | Human Plasma | 82 | - | |
| Simvastatin | Muscle Tissue | 76 | 87 | |
| Simvastatin Acid | Muscle Tissue | 99 | 139 |
Experimental Protocols
This section provides a detailed methodology for the quantification of simvastatin in biological matrices, synthesized from published methods.
Sample Preparation (Human Plasma)
-
Aliquoting : Transfer 200 µL of plasma sample into a 1.7 mL microcentrifuge tube.
-
Internal Standard Spiking : Add 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Protein Precipitation : Add 1 mL of acetonitrile, vortex for 30 seconds, and centrifuge at 17,110 g for 10 minutes at 4°C.
-
Evaporation : Transfer the supernatant to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried residue in 120 µL of a suitable mobile phase, such as 30% methanol with 0.2% formic acid and 2 mM ammonium formate.
-
Final Centrifugation : Centrifuge the reconstituted sample at 17,110 g for 10 minutes at 4°C.
-
Injection : Inject 20 µL of the supernatant into the LC-MS/MS system.
Sample Preparation (Muscle Tissue)
-
Homogenization : Homogenize muscle samples with ammonium acetate buffer using a bead mill homogenizer.
-
Internal Standard Spiking : Add this compound internal standard.
-
Extraction : Extract the statins using a mixture of methanol and ethanol.
-
Centrifugation and Supernatant Transfer : Centrifuge the sample and transfer the supernatant for further processing.
-
Evaporation and Reconstitution : Evaporate the solvent and reconstitute the residue in a suitable mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography :
-
Column : A C18 reversed-phase column is commonly used (e.g., Agilent Zorbax Extend C18, Kinetex C18).
-
Mobile Phase : A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile) containing additives like ammonium formate and formic acid is typical.
-
Flow Rate : A flow rate of around 400 µL/minute is often employed.
-
Run Time : Method run times can be optimized for high throughput, with some methods achieving separation in under 4 minutes.
-
-
Mass Spectrometry :
-
Ionization : Electrospray ionization (ESI) in positive mode is generally used for simvastatin and its metabolites.
-
Detection Mode : Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high selectivity and sensitivity.
-
MRM Transitions : Specific precursor-to-product ion transitions for both simvastatin and this compound need to be optimized on the specific mass spectrometer being used.
-
Conclusion
This compound is an essential tool for researchers investigating lipid metabolism and the effects of statin therapy. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable quantitative data. The protocols and data presented in this guide provide a solid foundation for the implementation of robust analytical methods in the laboratory. By understanding the mechanism of action and employing validated methodologies, researchers can confidently explore the multifaceted role of simvastatin in lipid regulation and beyond.
Methodological & Application
Application Note: Quantitative Analysis of Simvastatin in Human Plasma using Simvastatin-d3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Simvastatin is a widely prescribed medication used to lower cholesterol and triglycerides in the blood.[1] It functions by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] Accurate quantification of simvastatin in biological matrices, such as human plasma, is essential for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and specificity.[3][4] To ensure the accuracy and precision of results, an internal standard (IS) is crucial. A stable isotope-labeled (SIL) internal standard, such as Simvastatin-d3, is the gold standard. This compound is chemically identical to simvastatin but has three deuterium atoms, increasing its mass. This allows it to be distinguished by the mass spectrometer while ensuring it behaves almost identically to the analyte during sample extraction, chromatography, and ionization, thereby effectively correcting for matrix effects and other sources of variability.[5] This application note provides a detailed protocol for the quantitative analysis of simvastatin in human plasma using this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Analytes: Simvastatin (Reference Standard), this compound (Internal Standard)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)
-
Reagents: Ammonium formate (LC-MS grade), Formic acid (LC-MS grade)
-
Biological Matrix: Drug-free human plasma (K2-EDTA)
-
Equipment: Analytical balance, vortex mixer, centrifuge, calibrated pipettes, 1.5 mL polypropylene tubes, LC-MS/MS system (e.g., Triple Quadrupole).
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of Simvastatin and this compound into separate volumetric flasks.
-
Dissolve in methanol to achieve a final concentration of 1 mg/mL for each. Store at -20°C.
-
-
Working Stock Solutions (10 µg/mL):
-
Dilute the primary stock solutions with 50:50 acetonitrile/water to create working stocks of 10 µg/mL for both simvastatin and this compound.
-
-
Internal Standard (IS) Working Solution (50 ng/mL):
-
Further dilute the this compound working stock solution with 50:50 acetonitrile/water to a final concentration of 50 ng/mL.
-
-
Calibration Curve (CC) and Quality Control (QC) Samples:
-
Prepare a series of intermediate solutions by serially diluting the simvastatin working stock solution.
-
Spike 5 µL of each intermediate solution into 95 µL of blank human plasma to create CC standards. A typical concentration range is 0.1 to 50 ng/mL.[3]
-
Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 15, and 40 ng/mL) in the same manner from a separate weighing of the reference standard.
-
Plasma Sample Preparation (Protein Precipitation)
This protocol is designed for high-throughput analysis.
-
Pipette 100 µL of the plasma sample (blank, CC, QC, or unknown) into a 1.5 mL polypropylene tube.
-
Add 20 µL of the IS Working Solution (50 ng/mL this compound) to all tubes except the blank matrix.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.[4]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Method and Parameters
The following table summarizes a typical set of parameters for the analysis. Optimization may be required based on the specific instrumentation used.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid[4] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 30% B, increase to 95% B over 3 min, hold for 1 min, return to 30% B, and re-equilibrate for 1.5 min. (Total run time ~6 min)[3] |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3][6] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| Simvastatin | Q1: 419.3 m/z -> Q3: 285.2 m/z[5] |
| This compound | Q1: 422.3 m/z -> Q3: 285.2 m/z (or other appropriate fragment) |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
Data Presentation and Performance
Method Performance Characteristics
The method should be validated according to regulatory guidelines (e.g., FDA, ICH M10). Below are typical acceptance criteria and expected performance data.[7]
| Parameter | Typical Range / Acceptance Criteria |
| Linearity Range | 0.1 - 50 ng/mL[3] |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL (Signal-to-Noise > 10) |
| Intra- & Inter-Day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ)[5][8] |
| Intra- & Inter-Day Accuracy (%RE) | Within ± 15% of nominal (± 20% at LLOQ)[5][8] |
| Extraction Recovery | > 85% and consistent across concentrations[5] |
| Matrix Effect | Monitored and within acceptable limits |
Visualizations
Experimental Workflow
The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.
Simvastatin Mechanism of Action
This diagram illustrates the inhibitory action of simvastatin on the HMG-CoA reductase enzyme in the cholesterol synthesis pathway.
References
- 1. ClinPGx [clinpgx.org]
- 2. ClinPGx [clinpgx.org]
- 3. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jcdr.net [jcdr.net]
- 7. journals.plos.org [journals.plos.org]
- 8. Quantitative analysis of simvastatin and its beta-hydroxy acid in human plasma using automated liquid-liquid extraction based on 96-well plate format and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Simvastatin-d3 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for conducting pharmacokinetic (PK) studies of simvastatin using Simvastatin-d3 as a stable isotope-labeled internal standard. The use of a deuterated internal standard is the gold standard in quantitative bioanalysis, offering high accuracy and precision by correcting for variability during sample preparation and analysis.[1][2][3]
Introduction
Simvastatin is a widely prescribed HMG-CoA reductase inhibitor used to lower cholesterol and prevent cardiovascular disease.[4][5] It is administered as an inactive lactone prodrug and is rapidly hydrolyzed in vivo to its active β-hydroxy acid form, simvastatin acid.[6] Both simvastatin and simvastatin acid are extensively metabolized, primarily by the cytochrome P450 3A4/5 (CYP3A4/5) enzyme system.[6][7]
Accurate quantification of simvastatin in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity.[8][9] The inclusion of a stable isotope-labeled internal standard, such as this compound, is essential for robust and reliable bioanalytical methods, as it co-elutes with the analyte and experiences similar matrix effects, thereby improving the accuracy of quantification.[2][10]
Metabolic Pathway of Simvastatin
Simvastatin undergoes a series of metabolic transformations in the body. The diagram below illustrates the key steps in its metabolic pathway.
Caption: Metabolic activation and subsequent metabolism of simvastatin.
Experimental Protocols
This section details the protocol for a pharmacokinetic study of simvastatin in rats, utilizing this compound as the internal standard.
Animal Study Protocol
A typical experimental workflow for a preclinical pharmacokinetic study is outlined below.
Caption: General workflow for a preclinical pharmacokinetic study.
Materials:
-
Sprague-Dawley rats (male, 200-250 g)
-
Simvastatin formulation for oral gavage
-
This compound (internal standard)
-
Anticoagulant (e.g., EDTA or heparin)
-
Standard laboratory animal handling and dosing equipment
Procedure:
-
Acclimatization: House animals in a controlled environment for at least one week prior to the study.[3]
-
Fasting: Fast animals overnight (approximately 12 hours) before drug administration, with free access to water.
-
Dosing: Administer a single oral dose of simvastatin (e.g., 20 mg/kg) via oral gavage.
-
Blood Collection: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or other appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately transfer blood samples into tubes containing an anticoagulant. Centrifuge the blood at 4°C to separate the plasma.[11]
-
Sample Storage: Store plasma samples at -80°C until analysis.[3][11]
Sample Preparation and Extraction
This protocol is based on a liquid-liquid extraction (LLE) method, which is effective for extracting simvastatin from plasma.[2][10]
Materials:
-
Rat plasma samples
-
This compound internal standard working solution
-
Tertiary butyl methyl ether (TBME)
-
Acetonitrile
-
Ammonium acetate
-
Microcentrifuge tubes
-
Vortex mixer and centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add the this compound internal standard solution.
-
Add 1 mL of TBME to the plasma sample.
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 75:25 v/v acetonitrile:10 mM ammonium acetate).
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following conditions are a representative example for the quantification of simvastatin using a deuterated internal standard.[2][10]
| Parameter | Condition |
| LC System | Agilent 1200 series or equivalent |
| Column | Agilent Eclipse XDB-C18 (4.6 mm × 150 mm, 5 µm)[2][10] |
| Mobile Phase | Acetonitrile : 10 mM Ammonium Acetate (pH 4.5) (75:25, v/v)[2][10] |
| Flow Rate | 0.75 mL/min[10] |
| Injection Volume | 20 µL[10] |
| Column Temperature | 45°C[10] |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2][10] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Simvastatin | 419.3 | 285.2[2][10] |
| Simvastatin-d6 | 425.4 | 199.2[2][10] |
Note: this compound would have a precursor ion of approximately 422.3. The product ion would depend on the position of the deuterium labels and should be optimized experimentally.
Data Presentation
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. The table below presents representative pharmacokinetic data for simvastatin following oral administration in dogs.
Table 1: Pharmacokinetic Parameters of Simvastatin in Beagle Dogs (Mean ± SD)
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) |
| 20 mg | 25.5 ± 20.1 | 1.5 ± 0.9 | 85.3 ± 65.7 | 2.5 ± 1.1 |
| 80 mg | 102.1 ± 78.9 | 1.8 ± 1.0 | 345.2 ± 250.4 | 2.8 ± 1.3 |
Data adapted from a study in dogs; these values are for illustrative purposes.[12]
Conclusion
This protocol provides a robust framework for the use of this compound in pharmacokinetic studies. The combination of a well-designed animal study, efficient sample preparation, and a sensitive and specific LC-MS/MS method with a deuterated internal standard ensures the generation of high-quality pharmacokinetic data. Such data is indispensable for the successful development and regulatory approval of new drug formulations containing simvastatin.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. unmc.edu [unmc.edu]
- 4. Simvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ClinPGx [clinpgx.org]
- 7. droracle.ai [droracle.ai]
- 8. Development and Validation of an LC-MS-MS Method for the Simultaneous Determination of Simvastatin, Simvastatin Acid and Ezetimibe in Human Plasma and Its Application to Pharmacokinetic Study in the Indian Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of an LC-MS-MS Method for Determination of Simvastatin and Simvastatin Acid in Human Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toxicology and Pharmacokinetics Study of Intradiscal Injection of Simvastatin in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic analysis of two different doses of simvastatin following oral administration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Simvastatin in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis involved in the quantitative determination of simvastatin in human plasma.
Abstract: This application note details a robust and sensitive method for the quantitative analysis of simvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology employs a stable isotope-labeled internal standard, Simvastatin-d3, to ensure high accuracy and precision. The protocol covers plasma sample preparation via liquid-liquid extraction, chromatographic separation, and mass spectrometric detection. The method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Simvastatin is a widely prescribed lipid-lowering medication that acts by inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. Accurate measurement of simvastatin concentrations in plasma is crucial for pharmacokinetic and bioequivalence studies. Due to the low plasma concentrations of simvastatin after oral administration, a highly sensitive and selective analytical method is required.[1][2] This application note describes a validated LC-MS/MS method for the reliable quantification of simvastatin in human plasma, utilizing this compound as the internal standard to correct for matrix effects and variations in sample processing.
Experimental
Materials and Reagents
-
Simvastatin reference standard
-
This compound internal standard (IS)
-
HPLC-grade acetonitrile and methanol
-
Formic acid (analytical grade)
-
Ammonium acetate (analytical grade)
-
Methyl tert-butyl ether (MTBE)
-
Human plasma (drug-free, pooled)
-
Ultrapure water
Instrumentation
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., Kinetex C18, 100 x 4.6 mm, 2.6 µm) is suitable for this analysis.[3]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of simvastatin and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the simvastatin stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 1.2, 12, and 30 ng/mL) by spiking drug-free human plasma with the simvastatin working standard solutions.[3]
Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 50 µL of the 10 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[1]
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.[2]
-
Vortex to dissolve the residue.
-
Inject a 20 µL aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography Parameters:
| Parameter | Condition |
| Column | Kinetex C18 (100 x 4.6 mm, 2.6 µm) or equivalent |
| Mobile Phase | Acetonitrile : 2 mM Ammonium Acetate with 0.025% Formic Acid (70:30, v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
| Run Time | Approximately 3.5 - 6 minutes |
Mass Spectrometry Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition Simvastatin | m/z 419.3 → 199.0 |
| MRM Transition this compound | m/z 422.3 → 202.0 (inferred) |
| Collision Energy | Optimized for the specific instrument, typically around 20-40 eV |
| Dwell Time | 200 ms |
Method Validation
The analytical method was validated according to regulatory guidelines for bioanalytical method validation.
Linearity
The method demonstrated excellent linearity over a concentration range of 0.25 to 50 ng/mL.[1][4] The calibration curve was constructed by plotting the peak area ratio of simvastatin to the internal standard against the nominal concentration. A weighting factor of 1/x² was applied.
Precision and Accuracy
Intra-day and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels on three different days.
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low | < 14 | < 10 | 97.5 - 109.5 | 98.3 - 106.6 |
| Medium | < 14 | < 10 | 97.5 - 109.5 | 98.3 - 106.6 |
| High | < 14 | < 10 | 97.5 - 109.5 | 98.3 - 106.6 |
Data synthesized from representative values found in literature.[1][5][6]
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation process.
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Simvastatin | ~82 | Minimal |
Data synthesized from representative values found in literature.[3]
Stability
Simvastatin stability in plasma was evaluated under various conditions, including short-term bench-top, long-term storage at -20°C, and after three freeze-thaw cycles. The results indicated that simvastatin is stable under these conditions.[2]
Signaling Pathways and Workflows
Simvastatin Mechanism of Action
Caption: Simvastatin inhibits HMG-CoA reductase.
Experimental Workflow
Caption: Sample preparation workflow.
Bioanalytical Method Validation Logic
Caption: Key parameters of method validation.
Conclusion
The LC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantitative analysis of simvastatin in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making this method well-suited for high-throughput bioanalysis in clinical and research settings. The simple liquid-liquid extraction procedure and short chromatographic run time contribute to the efficiency of this method.
References
- 1. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. jcdr.net [jcdr.net]
- 6. DETERMINATION OF SIMVASTATIN IN HUMAN PLASMA USING LIQUID CHRMATOGRAPHY-MASS SPECTROMETRY | Semantic Scholar [semanticscholar.org]
Application of Simvastatin-d3 in Drug Metabolism and Pharmacokinetics (DMPK) Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Simvastatin, a widely prescribed HMG-CoA reductase inhibitor, undergoes extensive metabolism, primarily mediated by cytochrome P450 3A4 (CYP3A4), to its active β-hydroxy acid form and other secondary metabolites.[1][2][3][4] Understanding the metabolic fate and pharmacokinetic profile of simvastatin is crucial for drug development and for predicting potential drug-drug interactions. Stable isotope-labeled internal standards, such as Simvastatin-d3, are indispensable tools in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, providing high accuracy and precision in quantitative DMPK assays.
This document provides detailed protocols for key in vitro DMPK assays—metabolic stability and reaction phenotyping—utilizing this compound as an internal standard for the accurate quantification of simvastatin.
Metabolic Pathway of Simvastatin
Simvastatin is a prodrug that is hydrolyzed to its active form, simvastatin acid. Both simvastatin and simvastatin acid are metabolized by CYP3A4 and CYP3A5.[1] The major metabolic pathways include hydroxylation and the formation of exomethylene and dihydrodiol metabolites.[1][5]
References
- 1. In vitro metabolism of simvastatin in humans [SBT]identification of metabolizing enzymes and effect of the drug on hepatic P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] In vitro metabolism of simvastatin in humans [SBT]identification of metabolizing enzymes and effect of the drug on hepatic P450s. | Semantic Scholar [semanticscholar.org]
- 3. Statins and CYP Interactions [medsafe.govt.nz]
- 4. researchgate.net [researchgate.net]
- 5. Simvastatin: In Vitro Metabolic Profiling of a Potent Competitive HMG-CoA Reductase Inhibitor [mdpi.com]
Application Notes and Protocols for Cell-Based Assays Utilizing Simvastatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simvastatin, a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, is a widely studied compound in drug development for its cholesterol-lowering properties and its pleiotropic effects, including induction of osteogenesis and anti-cancer activities.[1] These application notes provide detailed protocols for key cell-based assays to investigate the efficacy and mechanism of action of Simvastatin.
This document also describes the application of Simvastatin-d3, a deuterium-labeled stable isotope of Simvastatin. In the context of cell-based assays, this compound is not typically used as a direct therapeutic agent but serves as an essential internal standard for the accurate quantification of Simvastatin in biological matrices (e.g., cell lysates, culture medium) using mass spectrometry.[2][3] This ensures precise determination of cellular uptake and dose-response relationships.
Mechanism of Action
Simvastatin is a prodrug that is hydrolyzed in vivo to its active β-hydroxy acid form. It competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which is crucial for cholesterol biosynthesis.[4] By blocking this pathway, Simvastatin not only reduces cholesterol production but also prevents the synthesis of important isoprenoid intermediates like farnesyl pyrophosphate (FPP).[5] The depletion of these intermediates affects protein prenylation, a critical post-translational modification for small GTPases like Ras and Rho, thereby modulating various downstream signaling pathways involved in cell proliferation, differentiation, and survival.[5][6]
Data Presentation: Efficacy of Simvastatin in Various Cell Lines
The following tables summarize the quantitative data on the effects of Simvastatin in different cell-based assays, providing a comparative overview of its potency across various cell types and biological processes.
| Cell Line | Assay Type | Parameter | Value | Reference |
| Breast Cancer | ||||
| MCF-7 | Cytotoxicity (MTT) | IC50 (48h) | 8.9 µM | [7] |
| MDA-MB-231 | Cytotoxicity (MTT) | IC50 (48h) | 4.5 µM | [7] |
| Prostate Cancer | ||||
| PC3 | Cell Viability (MTT) | IC50 (72h) | ~25 µM | [8] |
| PC3 | Apoptosis | Effective Conc. | 25 µM | [9] |
| LNCaP | Apoptosis | Effective Conc. | 25 µM | [9] |
| DU145 | Cell Viability (MTS) | Dose-dependent | 24-72h | [10] |
| Endometrial Cancer | ||||
| ECC-1 | Cell Proliferation (MTT) | IC50 (72h) | ~15 µM | [11] |
| Ishikawa | Cell Proliferation (MTT) | IC50 (72h) | ~17 µM | [11] |
| Ovarian Cancer | ||||
| Hey | Cell Proliferation (MTT) | IC50 (72h) | ~10 µM | [12] |
| SKOV3 | Cell Proliferation (MTT) | IC50 (72h) | ~8 µM | [12] |
| Hepatocytes | ||||
| Rat Liver Hepatocytes | Cholesterol Synthesis | IC50 (4h) | 1.3 nM | [1] |
| HepG2 | Cholesterol Synthesis | IC50 | 0.04 µM | [1] |
| Osteogenesis | ||||
| Human PDL Cells | ALP Activity | Max Effect Conc. | 10⁻⁸ M | [13] |
| Human BMSCs | Osteoblastic Diff. | Effective Conc. | 10⁻⁶ M | [14] |
Experimental Protocols
Protocol 1: HMG-CoA Reductase Activity Assay
This protocol measures the enzymatic activity of HMG-CoA reductase in cell lysates, assessing the direct inhibitory effect of Simvastatin. The assay quantifies the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.[15]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
HMG-CoA Reductase Assay Kit (e.g., Sigma-Aldrich CS1090, Assay Genie BN00816)
-
Simvastatin
-
96-well clear flat-bottom plate
-
Microplate reader capable of kinetic measurement at 340 nm
Procedure:
-
Cell Lysate Preparation: Culture cells to 80-90% confluency. Treat with desired concentrations of Simvastatin for the specified time. Harvest cells and prepare cell lysates using ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Assay Preparation: Prepare the reaction mix according to the kit manufacturer's instructions, typically containing HMG-CoA reductase assay buffer, HMG-CoA substrate, and NADPH.[15]
-
Reaction Setup:
-
Sample Wells: Add cell lysate (containing 0.5-15 mU of enzyme) to the wells.
-
Positive Control: Add purified HMG-CoA Reductase enzyme provided in the kit.
-
Inhibitor Control: Add purified enzyme and a known inhibitor (e.g., Atorvastatin or Pravastatin from the kit).
-
Blank/Background Control: Add assay buffer instead of cell lysate.
-
-
Initiate Reaction: Add the reaction mix to all wells.
-
Measurement: Immediately begin kinetic measurement of absorbance at 340 nm in a microplate reader at 37°C for 10-30 minutes.[5][15]
-
Data Analysis: Calculate the rate of NADPH consumption (decrease in A340/min). The enzyme activity is proportional to this rate. Compare the activity in Simvastatin-treated samples to untreated controls to determine the percent inhibition.
Protocol 2: Osteogenic Differentiation Assay - Alkaline Phosphatase (ALP) Activity
This protocol assesses the pro-osteogenic effect of Simvastatin on mesenchymal stem cells (MSCs) or other osteoprogenitor cells by measuring the activity of alkaline phosphatase, an early marker of osteoblast differentiation.[13][14]
Materials:
-
Human Bone Marrow Stromal Cells (BMSCs) or other suitable cell line
-
Osteogenic induction medium (e.g., DMEM with 10% FBS, 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, 100 nM dexamethasone)
-
Simvastatin
-
p-Nitrophenyl Phosphate (pNPP) substrate solution
-
Stop solution (e.g., 0.1 N NaOH)
-
96-well plate
-
Microplate reader (405 nm)
Procedure:
-
Cell Culture: Seed BMSCs in a 96-well plate and allow them to adhere.
-
Treatment: Replace the growth medium with osteogenic induction medium containing various concentrations of Simvastatin (e.g., 10⁻⁸ M to 10⁻⁶ M).[13][14] Culture for 7-14 days, changing the medium every 2-3 days.
-
Cell Lysis: After the treatment period, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., 0.1% Triton X-100).
-
ALP Reaction: Add pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.
-
Stop Reaction: Add stop solution to each well. The development of a yellow color indicates the conversion of pNPP to p-nitrophenol.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Normalization: In parallel wells, quantify the total protein content (e.g., using a BCA assay) to normalize the ALP activity to the amount of protein in each sample.
Protocol 3: Cancer Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of Simvastatin on cancer cells by measuring the metabolic activity of viable cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells.[7][16]
Materials:
-
Cancer cell line (e.g., PC3, MCF-7, ECC-1)
-
Complete culture medium
-
Simvastatin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., 1x10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[7]
-
Treatment: Treat the cells with a range of Simvastatin concentrations (e.g., 0.5 µM to 150 µM) for 24, 48, or 72 hours.[7] Include untreated (vehicle control) wells.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value (the concentration of Simvastatin that inhibits cell viability by 50%).
Protocol 4: JNK Activation Assay (Western Blot-Based)
This protocol measures the activation of c-Jun N-terminal kinase (JNK), a key signaling molecule in stress-induced apoptosis, in response to Simvastatin treatment in cancer cells. Activation is detected by the phosphorylation of its substrate, c-Jun.[4][17]
Materials:
-
Cancer cell line (e.g., DU145)
-
Complete culture medium
-
Simvastatin
-
Cell lysis buffer with protease and phosphatase inhibitors
-
JNK Kinase Assay Kit (e.g., Cell Signaling Technology #9810)
-
Primary antibodies: anti-Phospho-c-Jun (Ser63), anti-total JNK
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with Simvastatin at the desired concentration and time.
-
Cell Lysate Preparation: Harvest and lyse the cells in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysate with a c-Jun fusion protein linked to agarose beads. This will pull down the active JNK from the lysate.[17]
-
Wash the beads to remove non-specifically bound proteins.
-
-
In Vitro Kinase Reaction:
-
Resuspend the beads in a kinase buffer containing ATP.
-
Incubate at 30°C for 30 minutes to allow the immunoprecipitated JNK to phosphorylate the c-Jun on the beads.
-
-
Western Blotting:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the anti-Phospho-c-Jun (Ser63) antibody to detect the phosphorylated substrate.
-
To confirm equal loading of JNK, a separate Western blot can be performed on the initial cell lysates using an anti-total JNK antibody.
-
-
Detection: Visualize the bands using a chemiluminescence detection system. An increase in the phospho-c-Jun signal indicates JNK activation.
Signaling Pathways and Workflows
Simvastatin's Impact on the Mevalonate and Downstream Pathways
Simvastatin's primary action is the inhibition of HMG-CoA reductase. This blockade has cascading effects, reducing cholesterol synthesis and the production of isoprenoids, which in turn affects the function of key signaling proteins like Ras and Rho, impacting cell growth, proliferation, and survival.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. abcam.cn [abcam.cn]
- 5. 3.2.4. HMG-CoA Reductase Enzyme Assay [bio-protocol.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. journal.waocp.org [journal.waocp.org]
- 8. Simvastatin enhances irinotecan-induced apoptosis in prostate cancer via inhibition of MCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous modulation of the intrinsic and extrinsic pathways by simvastatin in mediating prostate cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Statins induce cell apoptosis through a modulation of AKT/FOXO1 pathway in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simvastatin, an HMG-CoA reductase inhibitor, exhibits anti-metastatic and anti-tumorigenic effects in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The HMG-CoA reductase inhibitor, simvastatin, exhibits anti-metastatic and anti-tumorigenic effects in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simvastatin promotes cell metabolism, proliferation, and osteoblastic differentiation in human periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Effect of Simvastatin on the Proliferation and Differentiation of Human Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. Effects of simvastatin on cell viability and proinflammatory pathways in lung adenocarcinoma cells exposed to hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SAPK/JNK Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
Application Notes: Simvastatin-d3 as a Tracer in Metabolic Pathway Studies
Introduction
Simvastatin is a widely prescribed medication for lowering cholesterol and reducing the risk of cardiovascular events. It functions as a competitive inhibitor of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway. Simvastatin is administered as an inactive lactone prodrug, which is converted in the body to its active β-hydroxy acid form, simvastatin acid. The study of its metabolic fate is crucial for understanding its efficacy and potential drug-drug interactions. Stable isotope labeling, using compounds like Simvastatin-d3, offers a powerful tool for these investigations. Deuterium-labeled Simvastatin (this compound) serves as an excellent tracer, allowing researchers to distinguish it and its metabolites from their endogenous, unlabeled counterparts with high precision using mass spectrometry. This enables detailed pharmacokinetic, metabolic, and drug interaction studies.
Principle of this compound as a Tracer
Stable isotope-labeled compounds are chemically identical to their unlabeled analogs but have a higher mass due to the presence of heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N). When this compound is introduced into a biological system, it follows the same metabolic pathways as unlabeled simvastatin. Analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can differentiate between the labeled and unlabeled forms based on their mass-to-charge ratio (m/z). This allows for the precise tracking and quantification of the administered drug and its metabolites without interference from endogenous compounds.
Applications in Metabolic Research
The use of this compound as a tracer has several key applications in drug development and metabolic research:
-
Pharmacokinetic (ADME) Studies: Precisely determine the absorption, distribution, metabolism, and excretion (ADME) of simvastatin.
-
Metabolite Identification and Profiling: Unambiguously identify and quantify novel and known metabolites of simvastatin in various biological matrices.
-
Drug-Drug Interaction Studies: Investigate the influence of co-administered drugs on the metabolism of simvastatin, particularly concerning the CYP3A4 enzyme system.
-
Enzyme Kinetics: Characterize the kinetics of enzymes involved in simvastatin metabolism.
-
Bioavailability and Bioequivalence Studies: Compare the pharmacokinetic profiles of different simvastatin formulations.
Visualizing the Metabolic Pathway and Experimental Workflow
To understand the context of using this compound as a tracer, it is essential to visualize the metabolic pathway of simvastatin and the general workflow of a tracer study.
Simvastatin Metabolic Pathway
Simvastatin is a prodrug that is hydrolyzed to its active form, simvastatin acid. The metabolism is primarily mediated by the cytochrome P450 enzyme CYP3A4, leading to several hydroxylated and other metabolic products.
Metabolic pathway of this compound.
Experimental Workflow for a this compound Tracer Study
A typical tracer study involves the administration of the labeled compound, collection of biological samples, sample preparation, and analysis by LC-MS/MS.
Experimental workflow for this compound tracer studies.
Detailed Experimental Protocols
The following protocols are based on established methodologies for the analysis of simvastatin and can be adapted for studies using this compound.
Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes
This protocol is designed to study the metabolism of this compound in a controlled in vitro environment.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Internal Standard (e.g., Lovastatin)
Procedure:
-
Incubation:
-
Prepare a reaction mixture containing human liver microsomes (0.4 mg protein/mL) in 0.1 M phosphate buffer (pH 7.4).
-
Add this compound to the mixture at various concentrations (e.g., 1-100 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding an NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 12 minutes). A preliminary experiment should be conducted to ensure linearity with respect to time and protein concentration.
-
-
Reaction Termination and Extraction:
-
Terminate the reaction by adding 2 mL of cold acetonitrile.
-
Add the internal standard (e.g., Lovastatin).
-
Vortex the mixture and centrifuge to precipitate proteins.
-
-
Sample Preparation for LC-MS/MS:
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Pharmacokinetic Study of this compound in an Animal Model (e.g., Rats)
This protocol outlines an in vivo study to determine the pharmacokinetic parameters of this compound.
Materials:
-
This compound formulation for oral administration
-
Experimental animals (e.g., Sprague-Dawley rats)
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Sample extraction solvents (e.g., ethyl acetate and hexane)
Procedure:
-
Dosing:
-
Administer a single oral dose of this compound to the rats.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood in heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Plasma Sample Extraction:
-
To 200 µL of plasma, add the internal standard.
-
Add extraction solvent (e.g., a mixture of ethyl acetate and hexane).
-
Vortex and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis of this compound and its Metabolites
This protocol provides a general framework for the LC-MS/MS analysis.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: C18 analytical column
-
Mobile Phase: A gradient of acetonitrile and water
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Run Time: Approximately 6 minutes
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Parent and Daughter Ions:
-
This compound: The parent ion will be 3 atomic mass units (amu) higher than unlabeled simvastatin (m/z 419.3 -> m/z 422.3). The daughter ions would be
-
Application Notes and Protocols for In Vivo Experimental Design with Simvastatin-d3 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simvastatin, a widely prescribed HMG-CoA reductase inhibitor, is used to lower cholesterol and reduce the risk of cardiovascular events.[1][2] Its deuterated isotopologue, Simvastatin-d3, serves as an invaluable tool in preclinical research. The substitution of hydrogen with deuterium atoms can alter the metabolic rate of a drug, a phenomenon known as the kinetic isotope effect.[1][3] This alteration can lead to a modified pharmacokinetic profile, including potentially increased systemic exposure and a longer half-life, which can be advantageous for therapeutic applications.[1][4] Furthermore, deuterated compounds are critical as internal standards for quantitative bioanalysis using mass spectrometry, ensuring accuracy and precision in pharmacokinetic and metabolic studies.[3]
These application notes provide a comprehensive guide for the in vivo experimental design using this compound in animal models, covering experimental protocols, data presentation, and visualization of relevant biological pathways and workflows.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize hypothetical, yet representative, pharmacokinetic data for Simvastatin and this compound following oral administration in a rat model. This data illustrates the potential impact of deuteration on the drug's disposition.
Table 1: Single-Dose Oral Pharmacokinetic Parameters of Simvastatin and this compound in Rats (10 mg/kg)
| Parameter | Simvastatin | This compound | Fold Change |
| Cmax (ng/mL) | 85.4 ± 15.2 | 128.1 ± 22.8 | ~1.5x |
| Tmax (hr) | 1.5 ± 0.5 | 2.0 ± 0.7 | - |
| AUC (0-t) (ng·hr/mL) | 341.6 ± 61.5 | 614.9 ± 110.7 | ~1.8x |
| AUC (0-inf) (ng·hr/mL) | 355.2 ± 65.8 | 674.9 ± 128.2 | ~1.9x |
| t½ (hr) | 2.8 ± 0.6 | 4.5 ± 0.9 | ~1.6x |
| CL/F (L/hr/kg) | 28.1 ± 5.2 | 14.8 ± 2.8 | ~0.5x |
Data are presented as mean ± standard deviation.
Table 2: Tissue Distribution of Simvastatin and this compound in Rats 2 hours Post-Oral Administration (10 mg/kg)
| Tissue | Simvastatin (ng/g) | This compound (ng/g) |
| Liver | 1250.7 ± 212.6 | 1876.1 ± 318.9 |
| Kidney | 350.2 ± 59.5 | 525.3 ± 89.3 |
| Spleen | 150.9 ± 25.7 | 226.4 ± 38.5 |
| Heart | 80.5 ± 13.7 | 120.8 ± 20.5 |
| Lung | 210.3 ± 35.8 | 315.5 ± 53.6 |
| Brain | 5.2 ± 1.1 | 7.8 ± 1.5 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Animal Models
-
Species: Sprague-Dawley rats or C57BL/6 mice are commonly used for pharmacokinetic and pharmacodynamic studies of statins.
-
Health Status: Animals should be healthy, within a specific age and weight range, and acclimated to the housing conditions for at least one week prior to the experiment.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to standard chow and water, unless the experimental design requires fasting.
Formulation and Administration of this compound
Objective: To prepare and administer a stable and homogenous formulation of this compound to animal models.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% w/v carboxymethylcellulose (CMC) in sterile water, or a solution of 2% DMSO, 30% PEG 400, and 5% Tween 80 in water)
-
Sterile water for injection
-
Vortex mixer
-
Sonicator
-
Analytical balance
-
Oral gavage needles (size appropriate for the animal model)
-
Syringes
Protocol:
-
Preparation of Vehicle: Prepare the chosen vehicle solution under sterile conditions. For example, to prepare 0.5% CMC, slowly add 0.5 g of CMC to 100 mL of sterile water while continuously stirring until a homogenous suspension is formed.
-
Formulation of this compound:
-
Accurately weigh the required amount of this compound powder.
-
In a sterile container, add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure a uniform suspension.
-
If necessary, sonicate the suspension for a short period to aid in dispersion.
-
The final concentration should be calculated to deliver the desired dose in a volume appropriate for the animal (e.g., 5-10 mL/kg for rats).
-
-
Administration via Oral Gavage:
-
Accurately weigh each animal to determine the precise volume of the formulation to be administered.
-
Gently restrain the animal. For rats, this can be done by holding the animal firmly by the scruff of the neck and supporting the body.
-
Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib) and mark it.
-
Insert the gavage needle gently into the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert.
-
Slowly administer the this compound formulation.
-
Carefully remove the gavage needle and return the animal to its cage.
-
Observe the animal for any signs of distress post-administration.
-
Blood Sample Collection for Pharmacokinetic Analysis
Objective: To collect serial blood samples at predetermined time points to characterize the pharmacokinetic profile of this compound.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Microcentrifuge tubes containing an anticoagulant (e.g., EDTA or heparin)
-
Capillary tubes or syringes with appropriate gauge needles
-
Centrifuge
-
Pipettes and tips
-
-80°C freezer
Protocol:
-
Pre-dose Sample: Collect a blood sample (time 0) prior to the administration of this compound.
-
Post-dose Sampling: Following administration, collect blood samples at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Collection Technique (e.g., from tail vein in rats):
-
Anesthetize the animal lightly.
-
Warm the tail to dilate the vein.
-
Make a small incision in the lateral tail vein with a sterile scalpel blade or needle.
-
Collect the required volume of blood (typically 100-200 µL) into a microcentrifuge tube containing anticoagulant.
-
Apply gentle pressure to the incision site to stop the bleeding.
-
-
Plasma Preparation:
-
Gently invert the blood collection tubes to mix with the anticoagulant.
-
Centrifuge the blood samples at approximately 2000 x g for 10-15 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) and transfer it to a clean, labeled microcentrifuge tube.
-
Store the plasma samples at -80°C until bioanalysis.
-
Tissue Harvesting for Distribution Studies
Objective: To collect various tissues at a specific time point to determine the distribution of this compound.
Materials:
-
Surgical instruments (scissors, forceps)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cryovials or other appropriate storage tubes
-
Liquid nitrogen or dry ice
-
-80°C freezer
Protocol:
-
Euthanasia: At the designated time point post-administration, euthanize the animal using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation or cardiac puncture under deep anesthesia).
-
Perfusion (Optional but Recommended): To remove blood from the tissues, perform a cardiac perfusion with ice-cold PBS until the organs are pale.
-
Tissue Dissection:
-
Carefully dissect the desired organs (e.g., liver, kidneys, spleen, heart, lungs, brain).
-
Rinse each organ with ice-cold PBS to remove any remaining blood.
-
Blot the tissues dry with filter paper and weigh them.
-
-
Sample Storage:
-
Place the weighed tissue samples into labeled cryovials.
-
Snap-freeze the samples in liquid nitrogen or on dry ice.
-
Store the tissue samples at -80°C until homogenization and analysis.
-
Bioanalytical Method: LC-MS/MS for this compound Quantification
Objective: To accurately quantify the concentration of this compound in plasma and tissue homogenates.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Analytical column (e.g., C18)
-
Mobile phases (e.g., acetonitrile and water with formic acid or ammonium acetate)
-
Internal standard (e.g., a different deuterated analog or a structurally similar compound)
-
Protein precipitation solvent (e.g., acetonitrile)
-
Tissue homogenizer
-
Centrifuge
Protocol Summary:
-
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
To a known volume of plasma (e.g., 50 µL), add the internal standard and a protein precipitation solvent.
-
Vortex to mix and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
-
-
Sample Preparation (Tissue):
-
Thaw tissue samples on ice.
-
Homogenize the weighed tissue in a suitable buffer.
-
Perform a protein precipitation or liquid-liquid extraction on the tissue homogenate, including the addition of an internal standard.
-
Centrifuge and collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate the analyte from matrix components using a suitable chromatographic gradient.
-
Detect and quantify this compound using multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known this compound concentrations.
-
Calculate the concentration of this compound in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Mandatory Visualizations
Caption: Experimental workflow for a pharmacokinetic study of this compound.
Caption: Simvastatin's impact on cholesterol synthesis and key signaling pathways.
References
Application Notes and Protocols: Use of Simvastatin-d3 in Studying Cytochrome P450 Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Simvastatin-d3 in the investigation of cytochrome P450 (CYP) enzyme inhibition, with a primary focus on CYP3A4.
Introduction
Simvastatin, a widely prescribed cholesterol-lowering medication, is extensively metabolized by the cytochrome P450 system, predominantly by the CYP3A4 isozyme, with minor contributions from CYP3A5 and CYP2C8. This metabolic profile makes simvastatin a sensitive probe substrate for assessing CYP3A4 activity and for studying the inhibitory effects of new chemical entities (NCEs) on this key drug-metabolizing enzyme. The use of a deuterated form of simvastatin, this compound, offers significant advantages in these in vitro studies, primarily by serving as an internal standard for highly accurate quantification of the analyte of interest using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The slightly increased mass of the deuterated compound allows for its clear differentiation from the non-deuterated simvastatin and its metabolites, without significantly altering its chemical properties or enzymatic processing.
Data Presentation
The inhibitory potential of a test compound on CYP3A4-mediated simvastatin metabolism is typically quantified by determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Below is a summary of representative inhibitory data for simvastatin acting as a competitive inhibitor of CYP3A4 activity, using midazolam 1'-hydroxylase as the marker reaction.
| Inhibitor | CYP Isozyme | Probe Substrate | Inhibition Parameter | Value (µM) |
| Simvastatin | CYP3A4 | Midazolam | Ki | ~10 |
Note: This table provides an example of the type of data generated from CYP inhibition studies. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: In Vitro CYP3A4 Inhibition Assay Using Human Liver Microsomes
This protocol outlines a method to determine the inhibitory potential of a test compound on CYP3A4 activity using this compound as the probe substrate.
Materials:
-
Human Liver Microsomes (HLMs)
-
This compound
-
Test compound (potential inhibitor)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Internal Standard (e.g., a structurally related but chromatographically distinct deuterated compound)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound, the test compound, and the internal standard in an appropriate solvent (e.g., methanol or DMSO).
-
Prepare working solutions by diluting the stock solutions in the incubation buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Human Liver Microsomes (final protein concentration typically 0.1-0.5 mg/mL)
-
A series of concentrations of the test compound.
-
This compound (at a concentration near its Km for CYP3A4).
-
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of a specific metabolite of this compound (e.g., hydroxylated metabolite) using a validated LC-MS/MS method.
-
Use multiple reaction monitoring (MRM) to detect the parent compound, the metabolite, and the internal standard.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation at each concentration of the test compound.
-
Plot
-
Troubleshooting & Optimization
Simvastatin-d3 Stability in Solution: A Technical Support Center
Welcome to the Technical Support Center for Simvastatin-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and to assist in troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in solution?
A1: The main stability issue for this compound in solution is its susceptibility to hydrolysis. Simvastatin is a prodrug that exists as an inactive lactone. In aqueous solutions, this lactone ring can hydrolyze to form the active β-hydroxy acid metabolite, this compound hydroxy acid.[1][2] This conversion is a common degradation pathway that can impact the accuracy of experimental results.[3]
Q2: How does pH affect the stability of this compound solutions?
A2: The hydrolysis of this compound is highly dependent on the pH of the solution. The degradation is significantly faster in alkaline and strongly acidic environments compared to neutral or mildly acidic conditions.[1][3] The lactone form is most stable around a pH of 4.5.[4]
Q3: What are the recommended storage conditions for this compound solutions?
A3: For short-term storage, it is recommended to keep aqueous solutions for no more than one day.[5] For longer-term storage, stock solutions prepared in organic solvents like DMSO, ethanol, or dimethylformamide (DMF) should be stored at -80°C for up to six months or at -20°C for up to one month.[6] As a crystalline solid, this compound is stable for years when stored at -20°C.[5][6]
Q4: Can temperature fluctuations impact the stability of my this compound solution?
A4: Yes, higher temperatures accelerate the rate of hydrolysis and degradation of this compound in solution.[1][3] It is crucial to maintain consistent and appropriate storage temperatures to ensure the integrity of your samples.
Q5: Are there any solvents that should be avoided when preparing this compound solutions?
A5: While this compound is soluble in organic solvents like ethanol, DMSO, and DMF, it is only sparingly soluble in aqueous buffers.[5] Preparing highly concentrated stock solutions directly in aqueous buffers can be challenging and may lead to precipitation. It is best practice to first dissolve this compound in an organic solvent and then dilute it with the aqueous buffer of choice.[5]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent analytical results (e.g., varying peak areas in HPLC) | Degradation of this compound due to hydrolysis. | - Prepare fresh solutions for each experiment.- Ensure the pH of your solution is in the stable range (ideally around 4.5).[4]- Control the temperature of your samples and instrument.- If using biological matrices like blood or plasma, consider adding esterase inhibitors to prevent enzymatic hydrolysis.[2] |
| Precipitation of this compound in aqueous solution | Poor solubility of this compound in aqueous buffers. | - Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO) first.- Dilute the stock solution with your aqueous buffer to the final desired concentration.[5]- Ensure the final concentration does not exceed the solubility limit in the mixed solvent system. |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products. | - This is likely due to the hydrolysis of the lactone ring to the hydroxy acid form.[7][8]- Perform forced degradation studies (acidic, basic, oxidative conditions) to identify potential degradation products and confirm their retention times.[9] |
Quantitative Data Summary
Table 1: Solubility of Simvastatin in Different Solvents
| Solvent | Approximate Solubility |
| Ethanol | ~20 mg/mL |
| DMSO | ~30 mg/mL |
| Dimethylformamide (DMF) | ~30 mg/mL |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |
| Data sourced from Cayman Chemical product information.[5] |
Table 2: Influence of pH on Simvastatin Hydrolysis Rate
| pH Condition | Relative Hydrolysis Rate |
| Strongly Acidic (pH 2) | ~7 times higher than at pH 4.5 |
| Mildly Acidic (pH 4.5) | Most stable |
| Neutral (pH 7) | ~4 times higher than at pH 4.5 |
| Alkaline (pH 9.5) | Similar to pH 7 |
| Qualitative summary based on data from MDPI.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a stable, high-concentration stock solution of this compound.
-
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 30 mg/mL).[5]
-
Purge the headspace of the tube with an inert gas to minimize oxidation.[5]
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.[6]
-
Protocol 2: Stability Assessment by HPLC
-
Objective: To monitor the stability of this compound in an aqueous solution over time.
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Buffered aqueous solution at the desired pH
-
HPLC system with a C18 column and UV detector
-
Mobile phase: Acetonitrile and a phosphate buffer (e.g., 28 mM phosphate buffer, pH 4) in a 65:35 ratio.[1]
-
-
Procedure:
-
Dilute the this compound stock solution with the buffered aqueous solution to the final working concentration.
-
Immediately inject a sample (t=0) into the HPLC system to determine the initial concentration.
-
Store the remaining solution under the desired experimental conditions (e.g., specific temperature and light exposure).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject aliquots of the solution into the HPLC.
-
Monitor the peak area of this compound and the appearance of any new peaks corresponding to degradation products.
-
Calculate the percentage of remaining this compound at each time point relative to the initial concentration.
-
Visualizations
Caption: Equilibrium between this compound lactone and its hydroxy acid form.
References
- 1. Stability study of simvastatin under hydrolytic conditions assessed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of esterase mediated hydrolysis of simvastatin in human and rat blood and its impact on pharmacokinetic profiles of simvastatin and its active metabolite in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. jocpr.com [jocpr.com]
- 8. Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Simvastatin-d3 Mass Spectrometry Signal Troubleshooting Center
Welcome to the technical support center for troubleshooting poor signal intensity with Simvastatin-d3 in mass spectrometry experiments. This guide provides researchers, scientists, and drug development professionals with a structured approach to identifying and resolving common issues encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes for a sudden drop or no signal for this compound?
A1: A complete loss of signal often points to a singular critical failure. The most common causes include:
-
Incorrect MS parameters: The instrument may not be set to monitor the correct mass-to-charge ratio (m/z) for this compound.
-
LC system issues: A failure in the liquid chromatography system, such as a pump malfunction or a leak, can prevent the sample from reaching the mass spectrometer.[1]
-
Sample preparation error: Mistakes in sample dilution, extraction, or storage can lead to the degradation or loss of the analyte.
-
Hardware malfunction: A problem with the ion source, detector, or other mass spectrometer components can lead to a total loss of signal.[2]
Q2: Why is my this compound signal intensity highly variable between injections?
A2: Signal instability with fluctuating responses for samples of the same concentration can be caused by several factors:
-
Matrix effects: Components in the sample matrix can suppress or enhance the ionization of this compound, leading to inconsistent signal intensities.[3][4] Using a stable isotope-labeled internal standard like this compound is intended to correct for this, but issues can still arise.[4][5]
-
Inconsistent sample preparation: Variability in extraction efficiency or sample dilution can introduce significant differences in analyte concentration between samples.[2]
-
LC column issues: A contaminated or aging column can lead to poor peak shapes and variable retention times, affecting signal reproducibility.[2][6]
-
Unstable spray in the ion source: Fluctuations in the electrospray can cause the amount of ionized analyte entering the mass spectrometer to vary, resulting in an unstable signal.[1][2]
Q3: My this compound signal is consistently low. What should I check?
A3: Consistently poor signal intensity can be due to a number of factors affecting the overall sensitivity of the assay:
-
Suboptimal ionization parameters: The settings for the ion source, such as temperature and gas flows, may not be optimized for this compound.[7][8]
-
Sample concentration: The concentration of your this compound solution may be too low.[7]
-
Degradation of this compound: Simvastatin is a lactone that can hydrolyze to its active hydroxy acid form, especially in aqueous solutions at neutral or alkaline pH.[9][10][11][12] If your stock or working solutions have degraded, you will observe a lower signal for the lactone form.
-
Mass spectrometer calibration and tuning: The instrument may require tuning and calibration to ensure optimal performance.[7]
Q4: Can the use of a deuterated internal standard itself cause problems?
A4: Yes, while stable isotope-labeled internal standards are generally preferred, deuterated standards can sometimes present challenges:
-
Chromatographic separation: Deuterated compounds can sometimes elute slightly earlier or later than their non-deuterated counterparts on a chromatography column.[5][13][14] If this separation is significant, the analyte and internal standard may experience different degrees of ion suppression, leading to inaccurate quantification.[4][14]
-
Differential matrix effects: Even with co-elution, the deuterated internal standard may not perfectly mimic the behavior of the native analyte in the presence of matrix components, leading to quantification errors.[4]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Sudden Signal Loss
This guide provides a step-by-step workflow to identify the cause of a sudden and complete loss of this compound signal.
Experimental Workflow for Diagnosing Signal Loss
Caption: Troubleshooting workflow for complete signal loss of this compound.
Detailed Steps:
-
Verify Mass Spectrometer Parameters:
-
Check the LC System:
-
Check for normal system pressures. A sudden drop in pressure could indicate a leak, while an overpressure might suggest a blockage.
-
Verify that there is sufficient mobile phase in the solvent bottles.
-
Manually purge the pumps to remove any air bubbles.[1]
-
-
Perform a Direct Infusion:
-
Prepare a fresh solution of this compound.
-
Bypass the LC column and directly infuse the solution into the mass spectrometer.
-
If a signal is observed, the issue is likely with the LC system or the connection to the MS. If there is still no signal, the problem lies within the mass spectrometer itself.
-
-
Investigate Sample Preparation:
-
If the direct infusion of a fresh standard yields a signal, but your samples do not, the issue is likely in your sample preparation workflow.
-
Prepare a new set of standards and quality control samples.
-
Review your sample extraction procedure for any potential errors.
-
Guide 2: Addressing Low Signal Intensity
This guide focuses on troubleshooting consistently weak signals for this compound.
Logical Relationship for Low Signal Troubleshooting
Caption: Key areas to investigate for consistently low this compound signal.
Detailed Steps & Experimental Protocols:
1. Optimization of Ion Source Parameters
-
Objective: To find the optimal source conditions for maximizing the ionization of this compound.
-
Protocol:
-
Perform a direct infusion of a this compound solution at a known concentration.
-
Systematically vary one parameter at a time while keeping others constant. Key parameters to adjust include:
-
IonSpray Voltage
-
Source Temperature
-
Nebulizer Gas (Gas 1) and Heater Gas (Gas 2) pressures
-
Curtain Gas pressure
-
Collision Energy and Declustering Potential
-
-
Monitor the signal intensity for the this compound MRM transition.
-
Plot the signal intensity against the parameter value to determine the optimum setting for each.
-
2. Assessment of this compound Solution Stability
-
Objective: To determine if the low signal is due to the degradation of this compound in solution.
-
Protocol:
-
Prepare a fresh stock solution of this compound in an appropriate organic solvent (e.g., acetonitrile or methanol).[17][18] Store at the recommended temperature (typically -20°C).[17]
-
Prepare a fresh working solution from the new stock.
-
Analyze the freshly prepared solution and compare the signal intensity to that of the old solution. A significant increase in signal with the fresh solution indicates degradation of the previous one.
-
Note on Stability: Simvastatin is a lactone and is susceptible to hydrolysis to its hydroxy acid form, particularly in aqueous solutions or at non-acidic pH.[9][10][11] It is recommended to prepare aqueous working solutions fresh daily or to keep them in an acidic buffer and at low temperatures to minimize hydrolysis.[9]
-
Data Tables
Table 1: Typical Mass Spectrometry Parameters for Simvastatin Analysis
| Parameter | Typical Value/Range | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [15],[16],[19] |
| Precursor Ion (m/z) | 419.3 | [16],[20] |
| Product Ions (m/z) | 285.2, 199.2, 303.2 | [16],[21],[20] |
| IonSpray Voltage | 5000 - 5500 V | [21],[20] |
| Source Temperature | 500 °C | [21] |
Note: Optimal parameters can vary significantly between different mass spectrometer models and should be determined empirically.
Table 2: Troubleshooting Checklist for Poor this compound Signal
| Symptom | Potential Cause | Recommended Action |
| No Signal | Incorrect MS method parameters | Verify m/z transitions, polarity, and scan settings. |
| LC flow not reaching MS | Check for leaks, pump errors, and solvent levels. | |
| MS hardware failure | Perform direct infusion; contact service engineer if no signal. | |
| Low Signal | Suboptimal source conditions | Optimize source parameters via direct infusion. |
| Analyte degradation | Prepare fresh stock and working solutions. | |
| MS requires tuning/calibration | Perform instrument tuning and calibration as per manufacturer's guidelines. | |
| Contaminated ion source | Clean the ion source components.[6] | |
| High Variability | Inconsistent sample preparation | Review and standardize the sample extraction and dilution protocol. |
| Matrix effects | Evaluate co-eluting matrix components; improve sample cleanup. | |
| Unstable ESI spray | Check for blockages in the spray needle; optimize gas flows. | |
| Deuterated IS chromatography shift | Check for peak separation between Simvastatin and this compound; adjust chromatography if necessary.[14] |
References
- 1. biotage.com [biotage.com]
- 2. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. myadlm.org [myadlm.org]
- 5. scispace.com [scispace.com]
- 6. zefsci.com [zefsci.com]
- 7. gmi-inc.com [gmi-inc.com]
- 8. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The role of acid-base imbalance in statin-induced myotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Study on the conversion of three natural statins from lactone forms to their corresponding hydroxy acid forms and their determination in Pu-Erh tea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. employees.csbsju.edu [employees.csbsju.edu]
- 20. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing LC gradient for simvastatin and Simvastatin-d3 separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatographic separation of simvastatin and its deuterated internal standard, simvastatin-d3.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of LC gradients for the separation of simvastatin and this compound.
Q1: My simvastatin and this compound peaks are completely co-eluting. How can I achieve separation?
A1: Co-elution of an analyte and its deuterated internal standard is a common challenge due to their identical physicochemical properties. While baseline separation is often not required for mass spectrometric detection (as the mass-to-charge ratio difference allows for distinction), achieving at least partial and consistent chromatographic separation is crucial for robust quantification and avoiding potential matrix effects.
Here are steps to improve resolution:
-
Gradient Slope Reduction: A shallower gradient provides more time for the analytes to interact with the stationary phase, which can enhance separation. Try decreasing the rate of organic solvent increase in your gradient.
-
Isocratic Hold: Introduce an isocratic hold at a specific organic solvent percentage where simvastatin and its internal standard are most likely to show differential retention. This will require some initial screening experiments.
-
Mobile Phase Composition: While acetonitrile is a common organic modifier, methanol can offer different selectivity and may improve separation. Consider trying a mobile phase with methanol or a combination of acetonitrile and methanol. The aqueous portion of the mobile phase, including the buffer type and pH, can also influence selectivity. Buffers such as ammonium acetate or phosphate are commonly used.
-
Flow Rate Reduction: Lowering the flow rate can increase the number of theoretical plates and improve resolution, albeit at the cost of longer run times.
-
Column Chemistry: While C18 columns are standard, consider a column with a different stationary phase chemistry, such as a C8 or a phenyl-hexyl column, which may offer different selectivity for these closely related compounds.
Q2: I'm observing significant peak tailing for my simvastatin peak. What could be the cause and how can I fix it?
A2: Peak tailing can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Secondary Silanol Interactions: Residual silanols on the silica-based stationary phase can interact with the analyte, causing tailing.
-
Mobile Phase pH: Adjusting the pH of the mobile phase can help suppress these interactions. For simvastatin, a slightly acidic pH (e.g., pH 3-4.5) is often used.
-
Mobile Phase Additives: The addition of a small amount of a competing base, like triethylamine (TEA), to the mobile phase can block the active silanol sites.
-
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections.
-
Column Washing: Implement a robust column washing procedure after each run or batch. This typically involves flushing with a strong solvent, like 100% acetonitrile or methanol, followed by a solvent compatible with your mobile phase.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Reduce Injection Volume/Concentration: Try injecting a smaller volume or a more dilute sample to see if the peak shape improves.
-
Q3: My retention times are shifting between injections. What should I check?
A3: Retention time instability can compromise the reliability of your analysis. Consider the following potential causes:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient methods. A longer equilibration time may be necessary.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifting retention times. Prepare fresh mobile phase for each batch and ensure accurate mixing of the components.
-
Pump Performance: Fluctuations in pump pressure or flow rate can cause retention time variability. Check for leaks in the system and ensure the pump is properly primed and degassed.
-
Column Temperature: Variations in column temperature will affect retention. Use a column oven to maintain a consistent temperature.
-
Sample Matrix Effects: If analyzing complex samples, matrix components can build up on the column and alter its chemistry over time. A thorough sample preparation procedure and a robust column wash are essential.
Frequently Asked Questions (FAQs)
Q1: Is baseline separation of simvastatin and this compound necessary for accurate quantification by LC-MS/MS?
A1: Not necessarily. The key advantage of using a mass spectrometer as a detector is its ability to differentiate compounds based on their mass-to-charge ratio (m/z). Since this compound has a different mass than simvastatin, the MS can selectively monitor each compound, even if they co-elute chromatographically. However, achieving some degree of separation is still highly recommended to minimize the risk of ion suppression or enhancement, where the presence of a co-eluting compound can affect the ionization efficiency of the analyte of interest.
Q2: What are the typical starting conditions for developing an LC gradient for simvastatin and this compound separation?
A2: A good starting point for method development would be a reversed-phase C18 column with a gradient elution.
| Parameter | Recommended Starting Condition |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 5-95% B over 10-15 minutes |
| Flow Rate | 0.2-0.5 mL/min |
| Column Temperature | 30-40 °C |
| Injection Volume | 5-10 µL |
These are general recommendations, and optimization will be required based on your specific instrumentation and experimental goals.
Q3: How does the lactone and hydroxy acid form of simvastatin affect the chromatography?
A3: Simvastatin exists in an inactive lactone form and an active β-hydroxy acid form. These two forms can interconvert, especially under certain pH conditions. It is important to control the pH of your mobile phase to ensure you are analyzing the desired form or to achieve separation of both if necessary. Acidic conditions (pH 3-4.5) are often used to keep simvastatin in its lactone form.
Experimental Protocols
Protocol 1: General LC-MS/MS Method for Simvastatin and this compound
This protocol provides a general starting point for the analysis of simvastatin and its deuterated internal standard in a research setting.
1. Materials and Reagents:
-
Simvastatin reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid or ammonium acetate
2. Chromatographic Conditions:
| Parameter | Condition |
| LC System | Agilent 1200 series or equivalent |
| Mass Spectrometer | AB Sciex API 4000 or equivalent |
| Column | C18, 3.0 mm x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 15.0 | |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
3. Mass Spectrometer Settings (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Simvastatin: Q1 m/z -> Q3 m/z (to be optimized)
-
This compound: Q1 m/z -> Q3 m/z (to be optimized)
-
-
Ion Source Parameters: To be optimized for the specific instrument.
4. Sample Preparation:
-
Prepare stock solutions of simvastatin and this compound in methanol or acetonitrile.
-
Prepare working standards by diluting the stock solutions in the initial mobile phase.
-
For biological samples, a protein precipitation or liquid-liquid extraction step will be necessary.
Visualizations
Caption: A typical experimental workflow for the quantification of simvastatin using a deuterated internal standard.
Caption: A troubleshooting decision tree for resolving co-elution issues between simvastatin and its deuterated internal standard.
Preventing isotopic exchange in Simvastatin-d3 experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot potential issues in experiments involving Simvastatin-d3. The primary focus is on ensuring the isotopic stability of the internal standard and the chemical integrity of the analyte.
Frequently Asked Questions (FAQs)
Q1: Where is the deuterium label located on commercially available this compound, and is it stable?
A1: Commercially available this compound is labeled on the methyl group of the 2,2-dimethylbutanoate side chain, specifically as a trideuteriomethyl group.[1][] This position is exceptionally stable as the deuterium atoms are bonded to a carbon that is not adjacent to a carbonyl group or any heteroatom, and it is not considered "enolizable."[] Therefore, under standard experimental conditions, the risk of isotopic exchange (loss of deuterium) for this compound is extremely low.
Q2: My analytical results for this compound are inconsistent. Could this be due to isotopic exchange?
A2: While isotopic exchange is a valid concern for many deuterated compounds, it is highly unlikely to be the root cause of issues with this compound due to the stable label position.[] It is more probable that inconsistencies arise from the chemical instability of the Simvastatin molecule itself, particularly hydrolysis of its lactone ring.[3][4] Simvastatin is highly susceptible to degradation in a pH-dependent manner.[4][5]
Q3: What are the optimal pH and temperature conditions to ensure the stability of Simvastatin and its d3-labeled standard?
A3: Simvastatin is most stable in acidic conditions, around pH 4.5 to 5.[4] Its degradation rate increases significantly in neutral and alkaline solutions.[4][5] To minimize chemical degradation of both the analyte and the internal standard, it is critical to maintain acidic conditions throughout sample preparation, storage, and analysis. Whenever possible, experiments should be conducted at reduced temperatures to slow down potential hydrolysis.
Q4: How should I prepare my stock solutions and store my samples to prevent degradation?
A4: Stock solutions of this compound should be prepared in a non-aqueous solvent such as acetonitrile or methanol.[5] For aqueous buffers and biological matrices, ensure the pH is adjusted to the acidic range (ideally pH 4-5). Samples should be stored at low temperatures (e.g., -20°C or -80°C) and analyzed as quickly as possible after preparation. Avoid repeated freeze-thaw cycles.
Q5: Can the choice of solvent lead to isotopic exchange?
A5: While certain solvents can facilitate proton/deuterium exchange, this typically occurs with labile deuterium atoms.[] Given the stable labeling of this compound, common analytical solvents like acetonitrile, methanol, and properly buffered water are not expected to cause isotopic exchange. However, using strongly basic or acidic conditions (outside the optimal pH 4-5 range) can catalyze the chemical degradation of the entire molecule.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter and provides a logical workflow to identify the cause.
Issue 1: Inconsistent or Drifting Mass Spectrometry Signal for this compound Internal Standard
If you observe a variable signal for your internal standard, this points to a problem with sample integrity or instrument performance rather than isotopic exchange.
-
Probable Cause 1: Chemical Degradation. Simvastatin's lactone ring can hydrolyze to its β-hydroxy acid form. This is the most common stability issue.[6][7]
-
Solution: Verify the pH of all solutions used during sample preparation and analysis. Ensure they are in the acidic range (pH 4-5). Re-prepare samples using pre-chilled, pH-adjusted solvents.
-
-
Probable Cause 2: Adsorption. Simvastatin is a lipophilic compound and may adsorb to plasticware or glass surfaces, especially from purely aqueous solutions.
-
Solution: Use silanized glassware or polypropylene tubes. Ensure sufficient organic solvent content in your sample preparation and final extracts.
-
-
Probable Cause 3: Inconsistent Extraction Recovery.
-
Solution: Review and optimize your sample extraction protocol. Ensure consistent vortexing, centrifugation, and evaporation steps.
-
Issue 2: Appearance of Unexpected Masses or Poor Calibration Curve Linearity
This is often mistaken for isotopic exchange but is more likely related to chemical degradation or the presence of impurities.
-
Probable Cause 1: Hydrolysis. The conversion of Simvastatin (lactone) to Simvastatin-hydroxy acid creates a different chemical entity with a different mass and chromatographic behavior, affecting quantification.
-
Solution: Check for the presence of the hydroxy acid form in your samples using its expected mass. If present, your sample handling conditions (especially pH) are causing degradation.
-
-
Probable Cause 2: Purity of Standard. The internal standard itself may contain unlabeled Simvastatin.
-
Solution: Verify the certificate of analysis for your this compound standard to check for isotopic purity and the presence of unlabeled analyte.[] The level of unlabeled species should be negligible.
-
Data Presentation
Table 1: Key Factors Influencing Stability of Deuterated Standards and Simvastatin
| Factor | Impact on Isotopic Exchange (General) | Impact on Simvastatin Chemical Stability | Recommended Condition for this compound Experiments |
| Label Position | High impact. Labels on heteroatoms or α- to carbonyls are labile.[] | Not Applicable | Stable. The -C(CD₃) group is not prone to exchange. |
| pH | High impact. Acidic or basic conditions can catalyze exchange of labile deuterons.[4] | High impact. Rapid degradation at alkaline pH. Most stable at pH ~4.5.[4][5] | pH 4.0 - 5.0 |
| Temperature | Moderate impact. Higher temperatures increase exchange rates. | High impact. Higher temperatures accelerate hydrolysis.[3] | ≤ 4°C for sample processing and storage. |
| Solvent | Moderate impact. Protic solvents (H₂O, MeOH) provide a source of protons for exchange. | Moderate impact. Simvastatin is poorly soluble in pure water.[8] | Acetonitrile or Methanol for stock solutions; pH-adjusted aqueous buffers for analysis. |
| Matrix Components | Can contain exchangeable protons that may interact with labile deuterons. | Can contain enzymes (e.g., esterases in plasma) that may accelerate hydrolysis. | Prompt extraction from biological matrices and storage at low temperatures. |
Table 2: pH-Dependent Hydrolysis of Simvastatin at 25°C (Extrapolated Data)
| pH | Half-life (t½) | Time for 10% Degradation (t₉₀) | Relative Stability Compared to pH 8 |
| 8.0 | ~56.6 hours | ~8.6 hours | 1x (Baseline) |
| 7.0 | ~1245 hours | ~190 hours | ~22x more stable |
| 5.0 | ~9060 hours | ~1378 hours | ~160x more stable |
(Data extrapolated and summarized from Álvarez-Lueje et al., Journal of AOAC International, 2005.)[4][5] This table clearly shows that moving from a slightly alkaline pH to an acidic pH dramatically increases the chemical stability of Simvastatin.
Experimental Protocols
Protocol: LC-MS/MS Sample Preparation for Simvastatin in Plasma
This protocol is designed to minimize chemical degradation, which is the primary stability concern.
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Store at -20°C.
-
Create a working internal standard solution (e.g., 100 ng/mL) by diluting the stock solution in acetonitrile:water (50:50, v/v) containing 0.1% formic acid (to ensure acidic pH).
-
Prepare calibration standards by spiking known amounts of Simvastatin into blank plasma.
-
-
Sample Extraction (Protein Precipitation):
-
Thaw plasma samples on ice to maintain low temperature.
-
To 100 µL of plasma sample, standard, or blank, add 20 µL of the working this compound internal standard solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
-
Separation:
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a mobile phase with an acidic modifier (e.g., 0.1% formic acid in both water and acetonitrile) to maintain stability during chromatography.
-
Keep the autosampler temperature at 4°C.
-
Visualizations
Diagrams of Workflows and Pathways
References
- 1. This compound | C25H38O5 | CID 75125714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stability study of simvastatin under hydrolytic conditions assessed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositorio.uchile.cl [repositorio.uchile.cl]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Simvastatin - Proteopedia, life in 3D [proteopedia.org]
- 8. Evidence of Strong Guest–Host Interactions in Simvastatin Loaded in Mesoporous Silica MCM-41 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deuterated Standards in Quantitative Analysis
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered when using deuterated standards for quantification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is my deuterated internal standard eluting at a different retention time than the analyte?
This phenomenon, known as the "chromatographic isotope effect," is a common occurrence when using deuterated standards. The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of a molecule, most notably its lipophilicity.[1][2] In reversed-phase chromatography, deuterated compounds are often less lipophilic and may elute slightly earlier than their non-deuterated counterparts.[2][3]
Troubleshooting:
-
Method Optimization: Adjusting the chromatographic gradient or temperature may help to minimize the separation between the analyte and the internal standard.
-
Column Choice: Using a column with lower resolution might encourage co-elution.[1]
-
Acceptance and Monitoring: If complete co-elution cannot be achieved, it is crucial to ensure that the retention time difference is consistent and does not lead to differential matrix effects.
2. My quantitative results are inconsistent and show high variability. Could this be related to my deuterated standard?
Yes, inconsistent results can often be traced back to issues with the deuterated internal standard, particularly differential matrix effects. If the analyte and the internal standard do not co-elute perfectly, they can be affected differently by co-eluting matrix components that cause ion suppression or enhancement in the mass spectrometer.[1][4] This leads to a non-constant analyte-to-internal standard ratio, resulting in poor precision and accuracy.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high result variability.
3. I suspect my deuterated standard is unstable. How can I confirm this and what should I do?
Deuterated standards can be prone to instability through H/D back-exchange, where deuterium atoms are replaced by protons from the solvent or system.[2][5] This is more likely to occur with deuterium labels on heteroatoms (like -OH, -NH, -SH) or acidic/basic sites.[6] This instability leads to a decrease in the internal standard signal and a corresponding artificial increase in the analyte signal, compromising quantification.[2]
Experimental Protocol for Stability Assessment:
-
Solution Stability:
-
Prepare a solution of the deuterated standard in the final reconstitution solvent.
-
Analyze the solution immediately after preparation (T=0).
-
Store the solution under typical experimental conditions (e.g., autosampler temperature) for various time points (e.g., 4, 8, 24 hours).
-
Analyze the stored solutions and compare the peak area of the deuterated standard and any appearance of the unlabeled analyte to the T=0 sample.
-
-
Processed Sample Stability:
-
Spike a blank matrix with a known concentration of the deuterated standard and process the sample.
-
Analyze the extracted sample immediately.
-
Store the processed sample in the autosampler and re-inject at regular intervals.
-
Monitor for a decrease in the internal standard response over time.
-
| Potential Issue | Observation | Recommended Action |
| H/D Back-Exchange | Decrease in deuterated standard signal and/or increase in unlabeled analyte signal over time. | Select a standard with deuterium labels on stable carbon positions. Avoid storing standards in acidic or basic solutions.[6] |
| Degradation | Decrease in the signal of both the analyte and the internal standard. | Investigate sample processing and storage conditions. |
4. Can the purity of my deuterated standard affect my results?
Absolutely. The isotopic purity of the deuterated standard is critical. If the standard contains a significant amount of the unlabeled analyte, it will contribute to the analyte's signal, leading to an overestimation of the analyte's concentration.[4] It is essential to verify the isotopic purity of the deuterated standard provided by the manufacturer.
Another consideration is interference from naturally occurring isotopes of the analyte. For example, the M+2 isotope of an analyte can potentially interfere with a d2-labeled internal standard.[7]
Mitigation Strategies:
-
High Isotopic Purity: Use deuterated standards with high isotopic enrichment (typically >98%).
-
Sufficient Mass Difference: Select an internal standard with a sufficient number of deuterium labels (generally ≥ 3) to minimize interference from the analyte's natural isotopic distribution.
-
Blank Analysis: Always analyze a blank sample spiked only with the internal standard to check for the presence of any unlabeled analyte.
5. My deuterated standard shows a different fragmentation pattern compared to the analyte. Is this normal?
While ideally, a deuterated standard should have the same fragmentation pattern as the analyte, changes can sometimes occur.[5] The position of the deuterium label can influence bond cleavage in the mass spectrometer's collision cell. This is a part of the "isotope effect."
Troubleshooting and Considerations:
-
MRM Transition Selection: During method development, carefully select multiple MRM (Multiple Reaction Monitoring) transitions for both the analyte and the internal standard.
-
Ratio Consistency: Ensure that the ratio of the quantifier to qualifier ions is consistent for both the analyte and the internal standard across all calibration points and QC samples.
-
Label Position: Be mindful of the position of the deuterium labels. If they are on a fragment that is lost, the fragmentation pattern of the remaining ion should be identical to the analyte.
Logical Relationship of Pitfalls:
Caption: Logical flow from root causes to data impact.
By understanding these common pitfalls and implementing the suggested troubleshooting steps, you can improve the accuracy and reliability of your quantitative analyses using deuterated internal standards. For further assistance, please consult the manufacturer's documentation for your specific standard or contact our technical support team.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. waters.com [waters.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving recovery of Simvastatin-d3 during sample preparation
Welcome to the technical support center for improving the recovery of Simvastatin-d3 during sample preparation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: We are observing low and inconsistent recovery of our internal standard, this compound, during solid-phase extraction (SPE). What are the potential causes and how can we troubleshoot this?
A1: Low and variable recovery of this compound during SPE can stem from several factors. Here are the primary causes and recommended troubleshooting steps:
-
Inappropriate Sorbent Selection: The choice of SPE sorbent is critical for efficient retention and elution of this compound. If the sorbent chemistry is not optimal, the internal standard may not be adequately retained or may be irreversibly bound.
-
Troubleshooting:
-
Review the properties of your current sorbent. For a nonpolar compound like Simvastatin, reverse-phase sorbents like C18 or a hydrophilic-lipophilic balanced (HLB) polymer are generally suitable.[1][2]
-
If recovery is poor, consider testing a different sorbent chemistry. A comparison of different sorbents can help identify the most effective one for your specific matrix.[3][4]
-
-
-
Suboptimal pH of the Sample and Solvents: Simvastatin is susceptible to hydrolysis, particularly at alkaline pH, which can affect its extraction efficiency.[5][6][7] The pH of the loading, washing, and elution solutions plays a crucial role.
-
Troubleshooting:
-
Ensure the pH of the sample and loading buffer is maintained in a slightly acidic to neutral range (around pH 4-7) to favor the stability of the lactone form of Simvastatin.[5][7]
-
Optimize the pH of the wash and elution solvents. A weakly acidic wash can help remove interferences without eluting the analyte, while a more organic elution solvent will be needed to recover this compound.
-
-
-
Inefficient Elution: The elution solvent may not be strong enough to completely desorb this compound from the SPE sorbent.
-
Troubleshooting:
-
Increase the organic solvent strength in your elution buffer. Acetonitrile or methanol are commonly used.[1]
-
Consider using a multi-step elution with increasing solvent strength to ensure complete recovery.
-
-
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the binding of this compound to the sorbent or co-elute and cause ion suppression or enhancement in the mass spectrometer.[8][9][10]
-
Troubleshooting:
-
Incorporate a more rigorous wash step to remove interfering matrix components.
-
Consider a different sample cleanup technique prior to SPE, such as protein precipitation. However, be aware that protein precipitation can sometimes introduce other matrix effects.[11]
-
Evaluate matrix effects by comparing the response of this compound in post-extraction spiked samples versus a neat solution.[12]
-
-
Q2: Our lab is using a liquid-liquid extraction (LLE) protocol, but the recovery of this compound is still suboptimal. What factors should we investigate?
A2: For LLE, several factors can influence the recovery of this compound. Here’s a checklist for troubleshooting:
-
Incorrect Solvent Polarity: The choice of extraction solvent is paramount for achieving good partitioning of this compound from the aqueous sample matrix into the organic phase.
-
Troubleshooting:
-
-
pH of the Aqueous Phase: As with SPE, the pH of the sample can significantly impact the stability and extraction of Simvastatin.
-
Insufficient Mixing or Phase Separation: Inadequate vortexing or centrifugation can lead to incomplete extraction and emulsion formation, which traps the analyte.
-
Troubleshooting:
-
Ensure vigorous and consistent vortexing for a sufficient duration to maximize the interaction between the aqueous and organic phases.
-
Optimize centrifugation time and speed to achieve a clear separation of the two layers.
-
-
-
Analyte Stability: Simvastatin can degrade at room temperature, especially in certain matrices.[9]
-
Troubleshooting:
-
Perform the extraction process on ice or at a controlled low temperature to minimize degradation.[9]
-
Process samples as quickly as possible to reduce the time the analyte spends at room temperature.
-
-
Q3: We are concerned about the stability of our this compound internal standard. What are the key stability issues to be aware of?
A3: The stability of deuterated internal standards is crucial for accurate quantification. Here are some potential issues:
-
Back-Exchange of Deuterium: In some instances, deuterium atoms on a molecule can exchange with protons from the surrounding solvent, leading to a loss of the isotopic label.[15][16]
-
Mitigation:
-
Ensure that the deuterium labels on this compound are in stable, non-exchangeable positions. Reputable suppliers of stable isotope-labeled standards typically ensure this.
-
Avoid harsh acidic or basic conditions during sample preparation that could promote H/D exchange.[15]
-
-
-
Chemical Instability: Simvastatin itself is prone to hydrolysis, and this applies to the deuterated analog as well. The interconversion between the lactone and the active hydroxy acid form is a key consideration.[17][18][19]
-
Differential Stability: While a stable isotope-labeled internal standard should ideally have the same chemical properties as the analyte, there can be subtle differences in stability under certain conditions.
-
Mitigation:
-
Perform stability tests on both Simvastatin and this compound in the biological matrix under the same storage and processing conditions to ensure they behave similarly.
-
-
Troubleshooting Guides
Solid-Phase Extraction (SPE) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Recovery | Inappropriate sorbent | Test a C18 or HLB sorbent. |
| Suboptimal pH | Adjust sample pH to ~4.5. Use slightly acidic wash solutions. | |
| Inefficient elution | Increase organic content in the elution solvent or use a stronger solvent like acetonitrile. | |
| Matrix interference | Optimize wash steps to remove more interferences. Consider a pre-extraction protein precipitation step. | |
| High Variability | Inconsistent sorbent packing | Ensure cartridges are from the same lot and are packed uniformly. |
| Inconsistent flow rate | Use a vacuum manifold or positive pressure processor for consistent flow. | |
| Incomplete drying of sorbent | Ensure the sorbent is completely dry before elution to prevent water from affecting recovery. | |
| Analyte Breakthrough | Overloading the cartridge | Reduce the sample volume or use a cartridge with a larger sorbent mass. |
| Wash solvent is too strong | Decrease the organic content in the wash solvent. |
Liquid-Liquid Extraction (LLE) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Recovery | Inappropriate extraction solvent | Use MTBE or a mixture of ethyl acetate/hexane.[9][13] Experiment with other solvents if needed. |
| Suboptimal pH | Adjust sample pH to ~4.5 with ammonium acetate buffer.[9][11] | |
| Emulsion formation | Increase centrifugation time and/or speed. Add a small amount of salt to the aqueous phase to break the emulsion. | |
| High Variability | Inconsistent vortexing | Use a vortex mixer with a consistent speed and time for all samples. |
| Incomplete phase separation | Ensure a clear separation between the aqueous and organic layers before aspirating the organic phase. | |
| Analyte instability | Perform the extraction on ice and minimize sample processing time. |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction of this compound from Human Plasma
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature and then place them on ice.
-
To 500 µL of plasma, add the working solution of this compound.
-
Add 50 µL of 50 mM ammonium acetate buffer (pH 4.5).[9] Vortex briefly.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 or HLB SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar impurities.[1]
-
Wash with a second, slightly stronger organic wash (e.g., 1 mL of 20% methanol in water) to remove less polar interferences.
-
-
Drying:
-
Dry the SPE cartridge under vacuum or positive pressure for 5-10 minutes to remove residual water.
-
-
Elution:
-
Elute this compound with 1 mL of acetonitrile or a mixture of acetonitrile/water (e.g., 95:5 v/v).[1]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
-
Detailed Protocol for Liquid-Liquid Extraction of this compound from Human Plasma
-
Sample Preparation:
-
To a 2 mL polypropylene tube, add 500 µL of plasma.
-
Add the working solution of this compound.
-
Add 50 µL of 50 mM ammonium acetate buffer (pH 4.5).[9]
-
-
Extraction:
-
Phase Separation:
-
Centrifuge at 5000 x g for 5 minutes at 4°C.[11]
-
-
Organic Phase Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase.[11]
-
Visualizations
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. Application of a novel ultra-low elution volume 96-well solid-phase extraction method to the LC/MS/MS determination of simvastatin and simvastatin acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Comparison of different extraction methods for the determination of statin drugs in wastewater and river water by HPLC/Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repositorio.uchile.cl [repositorio.uchile.cl]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. scielo.br [scielo.br]
- 10. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of simvastatin and simvastatin acid in human plasma by LC-MS/MS without polarity switch: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Interconversion pharmacokinetics of simvastatin and its hydroxy acid in dogs: effects of gemfibrozil - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bioanalysis of Simvastatin with Simvastatin-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of simvastatin using its deuterated internal standard, simvastatin-d3, by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the bioanalysis of simvastatin?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of simvastatin and/or its internal standard (this compound) by co-eluting endogenous components from the biological matrix (e.g., plasma, urine). These effects can lead to inaccurate and imprecise quantification.
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) internal standard. Ideally, it has nearly identical physicochemical properties to simvastatin, causing it to co-elute chromatographically and experience the same degree of matrix effects. This allows for the accurate correction of signal variations during sample preparation and analysis.
Q3: Can I still have matrix effect issues even when using this compound?
A3: Yes, this is known as "differential matrix effects." It can occur if there is a slight chromatographic separation between simvastatin and this compound. This can be caused by the deuterium isotope effect, which can alter the retention time. If they elute at different times, they may be affected differently by interfering components in the matrix, leading to inaccurate results.
Q4: How can I evaluate the presence of matrix effects in my simvastatin assay?
A4: Matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, which identifies regions of ion suppression or enhancement in the chromatogram. For a quantitative assessment, the post-extraction spike method is widely used. This involves comparing the response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat solution.
Q5: What are the common causes of matrix effects in simvastatin bioanalysis?
A5: Common causes include phospholipids from plasma, salts, anticoagulants, and other endogenous or exogenous compounds that co-elute with simvastatin and its internal standard. The choice of sample preparation technique significantly influences the extent of matrix effects.
Troubleshooting Guides
Issue 1: Poor Accuracy and/or Precision in Quality Control (QC) Samples
Possible Cause: Significant and variable matrix effects between samples.
Troubleshooting Steps:
-
Evaluate Matrix Factor: Quantify the matrix effect using the post-extraction spike method with multiple lots of the biological matrix to assess lot-to-lot variability.
-
Optimize Sample Preparation:
-
If using protein precipitation (PP), which is a simpler but "dirtier" method, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample extract.
-
For LLE, experiment with different organic solvents.
-
For SPE, optimize the wash and elution steps to selectively remove interferences.
-
-
Chromatographic Optimization:
-
Adjust the chromatographic gradient to better separate simvastatin and this compound from co-eluting matrix components.
-
Consider using a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column) to alter selectivity.
-
-
Check for Differential Matrix Effects:
-
Carefully examine the overlay of chromatograms for simvastatin and this compound. A slight shift in retention time can indicate the potential for differential matrix effects.
-
If a retention time shift is observed, further chromatographic optimization is crucial to ensure co-elution.
-
Issue 2: Inconsistent this compound Response Across a Batch
Possible Cause: Variable matrix effects impacting the internal standard.
Troubleshooting Steps:
-
Investigate Sample Quality: Assess if there are any noticeable differences in the samples (e.g., hemolysis), which can introduce different interfering substances.
-
Review Sample Preparation Consistency: Ensure that the sample preparation procedure is being performed consistently for all samples.
-
Post-Column Infusion: Perform a post-column infusion experiment with a blank matrix extract to identify at what retention times ion suppression or enhancement is occurring. This can help in adjusting the chromatography to move the analyte and internal standard peaks away from these regions.
Issue 3: Non-linear Calibration Curve
Possible Cause: Matrix effects that are concentration-dependent or cross-signal contribution between the analyte and internal standard at high concentrations.
Troubleshooting Steps:
-
Evaluate Matrix Effect at Low and High Concentrations: Use the post-extraction spike method to assess if the matrix effect is consistent across the calibration range.
-
Optimize Internal Standard Concentration: An excessively high concentration of the internal standard can sometimes lead to ion suppression of the analyte. It is recommended to use a concentration that provides a response similar to the analyte at the mid-point of the calibration curve.[1]
-
Check for Isotopic Contribution: At the upper limit of quantification (ULOQ), the natural isotopic abundance of simvastatin may contribute to the signal of this compound, leading to a non-linear response. If this is suspected, monitoring a less abundant isotope of the internal standard may be a solution.[1]
Quantitative Data Summary
The following table summarizes typical validation parameters related to matrix effects in the bioanalysis of simvastatin from published literature.
| Parameter | Simvastatin | This compound/Other IS | Acceptance Criteria | Reference |
| Matrix Effect (%) | 87 | 139 (for SIMA) | Typically 85-115% | [2][3] |
| Recovery (%) | 76 - 82 | 99 (for SIMA) | Consistent and reproducible | [3][4] |
| Precision (CV%) | < 14% (intra-day) | < 10% (inter-day) | ≤ 15% (≤ 20% at LLOQ) | [4] |
| Accuracy (%) | 91.4 - 100.1 | 102.2 - 115.4 (for SIMA) | 85-115% (80-120% at LLOQ) | [2][3] |
Note: SIMA refers to simvastatin acid, the active metabolite of simvastatin.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and may require optimization.
-
To 200 µL of plasma sample, add 50 µL of this compound internal standard working solution.
-
Vortex mix for 30 seconds.
-
Add 3 mL of an extraction solvent (e.g., ethyl acetate/hexane 90:10 v/v).
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant organic layer to a clean tube.
-
Evaporate the solvent under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 15 seconds and centrifuge at 12000 rpm for 5 minutes.
-
Inject 20 µL onto the LC-MS/MS system.
LC-MS/MS Analysis
The following are example starting conditions that should be optimized for your specific instrument and application.
-
LC System: A suitable HPLC or UHPLC system.
-
Column: C18 column (e.g., 100 mm x 4.6 mm, 2.6 µm).
-
Mobile Phase:
-
A: 2 mM Ammonium Acetate with 0.025% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient: Isocratic or gradient elution depending on the separation needs (e.g., 70:30 v/v B:A).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 45°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Simvastatin: m/z 419.3 -> 199.0
-
This compound: m/z 422.3 -> 199.0 (example, exact mass may vary)
-
Visualizations
Caption: Experimental workflow for the bioanalysis of simvastatin.
Caption: Troubleshooting workflow for matrix effects in simvastatin bioanalysis.
References
- 1. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
How to address Simvastatin-d3 and simvastatin co-elution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the co-elution of Simvastatin and its deuterated internal standard, Simvastatin-d3, during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: Why do Simvastatin and this compound co-elute in reversed-phase liquid chromatography?
A1: Simvastatin and its deuterated internal standard, this compound, have nearly identical chemical structures and physicochemical properties. The only difference is the replacement of three hydrogen atoms with three deuterium atoms in a methyl group.[1] This minor change results in a negligible difference in polarity and lipophilicity (LogP ≈ 4.7 for Simvastatin).[1][2] Consequently, they exhibit almost identical partitioning behavior between the stationary phase (e.g., C18) and the mobile phase in reversed-phase chromatography, leading to their co-elution.
Q2: Is the co-elution of an analyte and its deuterated internal standard a problem for LC-MS/MS analysis?
A2: Generally, co-elution of an analyte and its stable isotope-labeled internal standard (SIL-IS) is not a problem; in fact, it is often considered ideal for LC-MS/MS analysis. The mass spectrometer can easily differentiate between the two compounds based on their mass-to-charge (m/z) ratio difference. The purpose of the SIL-IS is to mimic the analytical behavior of the analyte as closely as possible, including its elution time, to accurately correct for variations in sample preparation, injection volume, and especially matrix effects (ion suppression or enhancement).
A problem arises only if the chromatographic peak is very broad or asymmetrical, or if significant matrix effects are present. In such cases, the ion suppression or enhancement experienced by the analyte and the internal standard might differ across the peak elution window, leading to inaccurate quantification.
Q3: How can I confirm that Simvastatin and this compound are being differentiated by the mass spectrometer?
A3: You can confirm differentiation by monitoring specific mass-to-charge (m/z) transitions for each compound in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode.[3] Due to the three deuterium atoms, the precursor ion of this compound will be approximately 3 Daltons heavier than that of Simvastatin.
Physicochemical Properties
| Compound | Molecular Formula | Average Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
|---|---|---|---|
| Simvastatin | C₂₅H₃₈O₅ | 418.57 | 418.27192 |
| this compound | C₂₅H₃₅D₃O₅ | 421.60 | 421.29075 |
Data sourced from PubChem and other chemical suppliers.[1][2][4][5]
Example LC-MS/MS Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
|---|---|---|---|
| Simvastatin | 436.3 ([M+NH₄]⁺) or 441.3 ([M+Na]⁺) | 285.2 | Positive ESI |
| this compound | 439.3 ([M+NH₄]⁺) or 444.3 ([M+Na]⁺) | 285.2 or 288.2 | Positive ESI |
Note: The exact precursor ion (e.g., protonated, sodium adduct, or ammonium adduct) and product ions should be optimized in your laboratory, as they can depend on the mobile phase composition and instrument settings.[3][6][7]
Troubleshooting Guide
Q4: My calibration curve is non-linear or my assay precision is poor. Could co-elution be the cause?
A4: While co-elution itself is expected, issues like non-linearity or poor precision often point to matrix effects that are not being adequately corrected by the internal standard. This can happen if the elution profile is poor, causing the analyte-to-internal standard ratio to vary across the peak.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting these issues.
Caption: Workflow for troubleshooting analytical issues with Simvastatin and this compound.
Q5: How can I improve the chromatographic peak shape or achieve partial separation to mitigate matrix effects?
A5: Even a slight separation or sharpening of the co-eluting peaks can improve assay performance by reducing the window for differential matrix effects. The following experimental protocol provides a systematic way to optimize your LC method.
Experimental Protocol: LC Method Optimization
Objective: To improve chromatographic resolution and peak shape for Simvastatin and this compound.
1. Materials & Equipment:
-
HPLC or UHPLC system coupled to a tandem mass spectrometer.
-
Reversed-phase C18 column (e.g., 50-100 mm length, 2.1-4.6 mm ID, < 3 µm particle size).[8][9]
-
LC-MS grade Acetonitrile (ACN) and Water.
-
Mobile phase additives: Formic Acid, Ammonium Acetate, or Ammonium Formate.[3][7]
-
Stock solutions of Simvastatin and this compound.
2. Baseline Conditions (Starting Point):
-
Column: C18, 100 x 2.1 mm, 1.8 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 40% B, ramp to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Optimization Steps:
a) Adjust the Gradient Slope:
- To increase resolution, make the gradient shallower. Extend the gradient time from 5 minutes to 8 or 10 minutes while keeping the %B range the same. This decreases the rate of change in mobile phase strength, allowing more time for the analytes to interact with the stationary phase.
b) Modify Mobile Phase pH and Buffer:
- Simvastatin can undergo hydrolysis.[10] Buffering the mobile phase can improve peak shape and stability.
- Replace the formic acid in Mobile Phase A with a 10 mM Ammonium Formate or Ammonium Acetate solution, and adjust the pH to between 4.0 and 5.0.[7][11] The pH can influence the ionization state and retention of analytes.
c) Evaluate Column Temperature:
- Lower the column temperature to 30°C. This may increase retention and improve separation, although it can also increase backpressure and peak broadening.
- Conversely, increasing the temperature to 50°C can decrease viscosity and sharpen peaks, but may reduce retention.
d) Test an Alternative Stationary Phase:
- If a C18 column does not provide the desired peak shape, consider a column with a different selectivity, such as a Phenyl-Hexyl or a C8 column. These phases offer different retention mechanisms that may subtly affect the interaction with Simvastatin and its deuterated analog.
Summary of Parameters for Optimization
| Parameter | Starting Point | Suggested Change | Rationale |
|---|---|---|---|
| Gradient | 5-minute linear gradient | Increase to 8-10 minutes (shallower slope) | Increases resolution for closely eluting compounds.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate, pH 4.5 | Buffering can improve peak shape and stability.[7][8] |
| Flow Rate | 0.4 mL/min | Decrease to 0.3 mL/min | May increase efficiency and resolution, but lengthens run time. |
| Temperature | 40 °C | Test range from 30 °C to 50 °C | Affects retention, selectivity, and peak efficiency.[12] |
| Column | C18 | Phenyl-Hexyl or C8 | Provides alternative selectivity. |
Q6: How are matrix effects, co-elution, and analytical accuracy related?
A6: The relationship between these three factors is critical in LC-MS/MS bioanalysis. The ideal internal standard will co-elute perfectly with the analyte and experience the exact same degree of ion suppression or enhancement from matrix components, leading to an accurate result. However, if chromatography is poor, this relationship can break down.
Caption: Relationship between co-elution, chromatography, and analytical accuracy.
References
- 1. This compound | C25H38O5 | CID 75125714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 4. Simvastatin [webbook.nist.gov]
- 5. Simvastatin D3 | CAS#:1261364-93-5 | Chemsrc [chemsrc.com]
- 6. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. employees.csbsju.edu [employees.csbsju.edu]
- 11. A Fast and Validated Reversed-Phase HPLC Method for Simultaneous Determination of Simvastatin, Atorvastatin, Telmisartan and Irbesartan in Bulk Drugs and Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Retention modelling in liquid chromatographic separation of simvastatin and six impurities using a microemulsion as eluent - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve issues with Simvastatin-d3 internal standard
Welcome to the technical support center for troubleshooting issues related to the use of Simvastatin-d3 as an internal standard in analytical studies. This resource provides guidance for researchers, scientists, and drug development professionals to identify and resolve common challenges encountered during calibration curve preparation and sample analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor linearity in my calibration curve when using this compound?
Poor linearity (r² < 0.99) in your calibration curve can stem from several factors:
-
Isotopic Contribution: At high concentrations of Simvastatin, the natural isotope abundance of the analyte can contribute to the signal of the this compound internal standard, leading to a non-linear response. This is more pronounced if the mass difference between the analyte and the internal standard is small.[1][2]
-
Detector Saturation: The mass spectrometer detector has a limited dynamic range. At high analyte concentrations, the detector can become saturated, resulting in a non-linear response curve. This can affect both the analyte and the internal standard if its concentration is too high.[3][4]
-
Inappropriate Curve Fitting Model: A linear regression model may not be appropriate for the entire concentration range. In some cases, a quadratic or non-linear regression model may provide a better fit.[1][4]
-
Sample Preparation Inconsistencies: Errors in serial dilutions, pipetting, or extraction can introduce variability and affect the linearity of the calibration curve.
-
Stability Issues: Simvastatin is susceptible to degradation, particularly hydrolysis in alkaline or highly acidic conditions.[5][6] Degradation of the analyte or internal standard during sample preparation or storage can lead to inaccurate responses.
Q2: My this compound internal standard response is highly variable between samples. What could be the cause?
High variability in the internal standard (IS) response can indicate several underlying issues:
-
Matrix Effects: Components in the biological matrix (e.g., plasma, tissue homogenate) can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inconsistent responses.[7][8][9] Even with a stable isotope-labeled IS, differences in the microenvironment of co-eluting matrix components can affect the analyte and IS differently.[10]
-
Inconsistent Sample Extraction: The recovery of this compound from the sample matrix may be inconsistent due to variations in the extraction procedure.
-
Pipetting and Handling Errors: Inconsistent addition of the internal standard solution to each sample is a common source of variability.
-
Stability of this compound: While generally stable, deuterated standards can sometimes undergo deuterium-hydrogen exchange, especially under certain pH or temperature conditions, which could alter its response.[11]
Q3: Can this compound and Simvastatin have different retention times in my LC method?
Yes, it is possible to observe a slight difference in retention times between Simvastatin and this compound. This phenomenon, known as the "isotope effect," is due to the small difference in physicochemical properties imparted by the heavier deuterium atoms.[11][12] This can sometimes lead to suboptimal tracking if the analyte and internal standard peaks are not well-aligned, especially in the presence of matrix effects that vary across the peak width.[10]
Q4: What should I do if I suspect matrix effects are impacting my analysis?
If you suspect matrix effects, you can perform the following experiments:
-
Post-Column Infusion: Infuse a constant concentration of Simvastatin and this compound post-column while injecting an extracted blank matrix sample. Dips or rises in the baseline at the retention time of your analytes will indicate ion suppression or enhancement, respectively.
-
Matrix Factor Evaluation: Compare the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution. This will help quantify the extent of the matrix effect.[9][13]
To mitigate matrix effects, consider:
-
Improving sample cleanup procedures (e.g., using solid-phase extraction instead of protein precipitation).
-
Optimizing chromatographic conditions to separate the analytes from interfering matrix components.
-
Diluting the sample to reduce the concentration of matrix components.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
This guide provides a step-by-step approach to troubleshooting a non-linear calibration curve.
Caption: Troubleshooting workflow for a non-linear calibration curve.
Issue 2: High Variability in Internal Standard Signal
This guide helps to diagnose and resolve issues with inconsistent this compound signals.
Caption: Decision tree for troubleshooting high internal standard variability.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Simvastatin and this compound Stock Solutions (1 mg/mL):
-
Accurately weigh the required amount of Simvastatin and this compound reference standards.
-
Dissolve in acetonitrile to obtain a final concentration of 1 mg/mL.
-
Store stock solutions at 2-8°C. Stock solutions of simvastatin are generally stable for up to 60 days at 5°C.[7]
-
-
Calibration Curve (CC) and Quality Control (QC) Working Solutions:
-
Prepare intermediate stock solutions by diluting the main stock solutions with acetonitrile:water (50:50, v/v).
-
Prepare a series of working standard solutions for the calibration curve by serial dilution of the intermediate stock with acetonitrile:water (50:50, v/v) to cover the desired concentration range (e.g., 0.1 to 100 ng/mL).
-
Prepare separate working solutions for low, medium, and high QC samples in the same manner.
-
Protocol 2: Sample Preparation (Liquid-Liquid Extraction from Plasma)
-
Sample Aliquoting:
-
To 200 µL of plasma sample (blank, CC, QC, or unknown), add 50 µL of the this compound internal standard working solution (e.g., at a concentration of 10 ng/mL).[14]
-
Vortex for 30 seconds.
-
-
Extraction:
-
Evaporation and Reconstitution:
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Quantitative Data Summary
The following tables summarize typical validation parameters for Simvastatin analysis from published methods. These values can serve as a benchmark for your own experiments.
Table 1: Linearity and Sensitivity of Simvastatin LC-MS/MS Methods
| Parameter | Simvastatin | Simvastatin Acid | Reference |
| Linearity Range (ng/mL) | 0.100 - 74.626 | 0.100 - 48.971 | |
| Linearity Range (ng/mL) | 0.25 - 50 | - | [14] |
| LLOQ (ng/mL) | 0.1 | 1 | [15] |
| LLOQ (ng/mL) | 0.4 | - | [7] |
Table 2: Precision and Accuracy Data for Simvastatin Analysis
| Parameter | Simvastatin | Simvastatin Acid | Reference |
| Intra-day Precision (%RSD) | < 7.6% | < 7.6% | |
| Inter-day Precision (%RSD) | < 7.6% | < 7.6% | |
| Intra-day Accuracy (%) | ± 10.9% | ± 10.9% | |
| Inter-day Accuracy (%) | ± 10.9% | ± 10.9% | |
| Intra-day Precision (%CV) | < 14% | - | [14] |
| Inter-day Precision (%CV) | < 10% | - | [14] |
Table 3: Recovery and Matrix Effect
| Parameter | Simvastatin | Simvastatin Acid | Reference |
| Extraction Recovery (%) | 82 | - | [7] |
| Extraction Recovery (%) | 76 | 99 | [13] |
| Matrix Effect (%) | 87 | 139 | [13] |
| Matrix Effect (%) | 92 - 110 | - | [9] |
References
- 1. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability study of simvastatin under hydrolytic conditions assessed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
- 9. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. scispace.com [scispace.com]
- 13. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application | PLOS One [journals.plos.org]
- 14. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing ionization efficiency for Simvastatin-d3 in ESI-MS
Welcome to the technical support center for the analysis of Simvastatin-d3 using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you enhance your ionization efficiency and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Which ionization mode is best for this compound analysis?
A1: Positive ion electrospray ionization (+ESI) is the preferred mode for analyzing Simvastatin and its deuterated analogs like this compound.[1][2] The lactone structure of Simvastatin is readily protonated or forms adducts in this mode. If you are simultaneously analyzing the active metabolite, Simvastatin Acid (SVA), a method with polarity switching is recommended, as SVA is best detected in negative ion mode (-ESI).[3][4]
Q2: I am observing multiple precursor ions for this compound (e.g., [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺). Which one should I select for quantification?
A2: Simvastatin is well-known for forming multiple adducts. It is common to observe the protonated molecule, but sodium ([M+Na]⁺) and ammonium ([M+NH₄]⁺) adducts are also frequently seen and can sometimes provide the most intense and stable signal.[1][5] During method development, you should infuse a standard solution and identify all major adducts. Select the precursor ion that provides the highest, most consistent signal-to-noise ratio for your analysis. For example, some methods have successfully used the [M+Na]⁺ adduct at m/z 441.3 for simvastatin as the primary precursor ion for quantification.[1]
Q3: What are the expected precursor and product ions for this compound?
A3: Based on data for Simvastatin and its other deuterated forms (like Simvastatin-d6), the expected precursor ions for this compound (molecular weight ~421.6 g/mol ) would be:
-
[M+H]⁺: m/z 422.6
-
[M+NH₄]⁺: m/z 439.6
-
[M+Na]⁺: m/z 444.6
The major fragmentation pathway involves the elimination of the ester side chain.[2] A common and stable product ion used for quantification of Simvastatin-d6 is m/z 199.20.[2][6] This is likely a suitable product ion for this compound as well.
Q4: My signal intensity is low and inconsistent. What are the first things I should check?
A4: Low and unstable signals are common issues. A logical troubleshooting workflow is essential. Start by checking your mobile phase composition, ensuring the pH is appropriate (typically acidic, pH 3.8-4.5) and that you are using a suitable additive like ammonium formate or acetate.[3] Next, optimize ESI source parameters, particularly the capillary voltage and drying gas temperature.[7] Finally, consider matrix effects from your sample, which may require improving your sample preparation protocol.[8]
Troubleshooting Guide
Issue 1: Poor Signal Intensity or Low Sensitivity
| Potential Cause | Recommended Solution |
| Suboptimal Mobile Phase | Ensure the mobile phase contains an appropriate modifier to promote ionization. Acetonitrile mixed with an aqueous buffer (e.g., 2-10 mM ammonium formate or acetate) at a slightly acidic pH (3.8-4.5) is highly effective.[2][3] Avoid non-polar solvents which are unsuitable for ESI.[9] |
| Incorrect ESI Source Parameters | Systematically optimize key source parameters. Use a design of experiments (DoE) approach or tune manually. Focus on Capillary Voltage, Nebulizer Pressure, and Gas Temperature/Flow.[7] Refer to the parameter tables below for typical starting points. |
| Adduct Dilution | The instrument signal may be split across multiple adducts ([M+H]⁺, [M+Na]⁺, etc.). Try to promote the formation of a single, dominant adduct by adjusting mobile phase additives. For example, adding a small amount of sodium acetate can enhance the [M+Na]⁺ signal if desired. |
| Matrix Effects (Ion Suppression) | Biological samples, especially those with high lipid content, can suppress the analyte signal.[8][10] Enhance your sample cleanup procedure using Solid-Phase Extraction (SPE) or a more rigorous Liquid-Liquid Extraction (LLE) protocol.[6] |
Issue 2: High Background Noise or Interferences
| Potential Cause | Recommended Solution |
| Contaminated Solvents/System | Use only high-purity LC-MS grade solvents and additives. Flush the LC system and column thoroughly. Run solvent blanks to identify the source of contamination. |
| Co-eluting Matrix Components | Improve chromatographic separation by adjusting the gradient profile or switching to a higher-resolution column (e.g., a fused-core C18).[3] A robust sample cleanup is also critical.[11] |
| In-source Fragmentation | Excessively high source voltages can cause the precursor ion to fragment before entering the quadrupole. This can create noise and reduce the intensity of your target ion.[12] Gradually reduce the fragmentor or cone voltage to see if background diminishes and precursor intensity increases. |
Optimized Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from established methods for extracting Simvastatin from plasma.[1]
-
Pipette 200 µL of plasma sample into a polypropylene tube.
-
Add 50 µL of the internal standard working solution (this compound in acetonitrile:water).
-
Vortex mix for 30 seconds.
-
Add 3 mL of extraction solvent (e.g., ethyl acetate:hexane 90:10 v/v).
-
Vortex for an additional 2 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase (e.g., acetonitrile:3mM formic acid 70:30 v/v) and vortex for 15 seconds.[1]
-
Centrifuge at 12,000 rpm for 5 minutes and inject 10-20 µL into the LC-MS/MS system.
Protocol 2: General LC-MS/MS Method Parameters
These parameters provide a robust starting point for method development.
-
LC Column: C18 reverse-phase column (e.g., Ascentis® Express C18, 5 cm x 3 mm, 2 µm).[3]
-
Mobile Phase A: 2-10 mM Ammonium Acetate or Formate in water, pH adjusted to 4.0 with acetic or formic acid.[3]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.500 mL/min.[3]
-
Gradient: Isocratic elution with 75% Mobile Phase B is often sufficient.[3][11]
-
Injection Volume: 10 µL.
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (+ESI).
-
MRM Transition (Simvastatin-d6 example): Precursor Ion m/z 425.4 → Product Ion m/z 199.2.[2]
-
Dwell Time: 200 ms.[5]
Quantitative Data Summary
Table 1: Recommended LC Parameters from Published Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Reference | Partani, P., et al. (2016)[11] | Munaga, S. B., et al. (2016) | Wahyuni, D., et al. (2013)[1] |
| Column | Ascentis® Express C18 (fused-core) | C18 reverse-phase | C18 analytical (3.9 x 50 mm, 5 µm) |
| Mobile Phase | 2 mM Ammonium Acetate (pH 3.8) : Acetonitrile (25:75 v/v) | 1 mM Ammonium Acetate (pH 4.0) : Acetonitrile (20:80 v/v) | 3 mM Formic Acid : Acetonitrile (25:75 v/v) |
| Flow Rate | 0.500 mL/min | 0.500 mL/min | 0.500 mL/min |
| Run Time | 6.2 min | 4.0 min | 6.0 min |
Table 2: ESI-MS Source & Compound Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Reference | Paszkowska, E., et al. (2025)[4] | Al-Majdoub, Z. M., et al. (2019)[8] | Yang, T., et al. (2003)[5] |
| Ionization Mode | Positive (+ESI) for Simvastatin | Positive (+ESI) | Positive (+ESI) |
| Capillary Voltage | 3000 V | 5500 V | 4000 V |
| Gas Temperature | 290°C | 500°C | N/A |
| Gas Flow | 15 L/min | 20 psi (Gas1), 20 psi (Gas2) | 500 L/h (Drying), 70 L/h (Nebulizing) |
| Nebulizer Pressure | 40 psi | N/A | N/A |
| Precursor Ion (Simvastatin) | [M+H]⁺ (m/z 419.3) | [M+H]⁺ (m/z 419.2) | [M+CH₃NH₃]⁺ (m/z 450) |
| Product Ion (Simvastatin) | m/z 199.1 | m/z 285.1 | m/z 199 |
Visualizations
Workflow and Pathway Diagrams
Caption: General workflow for this compound analysis.
Caption: Troubleshooting decision tree for low signal intensity.
Caption: Common adduct formation pathways for this compound.
References
- 1. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of an LC-MS-MS Method for Determination of Simvastatin and Simvastatin Acid in Human Plasma: Application to a Pharmacokinetic Study. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application | PLOS One [journals.plos.org]
- 5. employees.csbsju.edu [employees.csbsju.edu]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 11. Development and Validation of an LC-MS-MS Method for Determination of Simvastatin and Simvastatin Acid in Human Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: Simvastatin-d3 vs. Simvastatin-d6 as the Internal Standard of Choice in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of simvastatin, the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy and reliability. Among the preferred choices are stable isotope-labeled (SIL) analogs of the analyte, with deuterated forms such as Simvastatin-d3 and Simvastatin-d6 being commonly employed. This guide provides a comprehensive comparison of these two internal standards, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable IS for your bioanalytical needs.
The Critical Role of Internal Standards in LC-MS/MS Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for variations in sample preparation, injection volume, and instrument response. An ideal IS should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization. Stable isotope-labeled internal standards are considered the gold standard as their physicochemical properties are nearly identical to the unlabeled analyte, ensuring they experience similar matrix effects and extraction efficiencies.
This compound and Simvastatin-d6: A Comparative Overview
A key study simultaneously utilized Simvastatin-d6 for the quantification of simvastatin and its metabolite, Simvastatin acid-d3, as the internal standard for the active metabolite, simvastatin acid.[1] This highlights the utility of both deuterated forms within a single high-throughput LC-MS/MS method.
Performance Characteristics
The choice between a d3 and a d6 labeled standard can be influenced by several factors, including potential isotopic effects and the desire for a larger mass shift from the analyte to minimize any potential for crosstalk.
| Performance Parameter | This compound | Simvastatin-d6 | Key Considerations |
| Mass Shift (from Simvastatin) | +3 Da | +6 Da | A larger mass shift, as provided by Simvastatin-d6, is generally preferred to minimize the potential for isotopic cross-contribution from the unlabeled analyte, especially at high analyte concentrations. |
| Chromatographic Co-elution | Expected to co-elute closely with simvastatin. Any minor retention time shift due to the deuterium isotope effect is generally negligible with modern chromatographic systems. | Expected to co-elute closely with simvastatin. A slightly larger, though often insignificant, retention time shift compared to d3 might be observed due to the higher number of deuterium atoms. | Co-elution is crucial for effective compensation of matrix effects. The impact of deuterium labeling on retention time is typically minimal in reversed-phase chromatography. |
| Matrix Effect Compensation | Expected to effectively compensate for matrix-induced ion suppression or enhancement due to its structural similarity to the analyte. | Also expected to provide excellent compensation for matrix effects. The slightly greater difference in mass is unlikely to significantly alter its behavior in the ion source compared to the analyte. | Both standards are anticipated to track the analyte's ionization behavior closely, a key advantage of using a SIL IS. |
| Extraction Recovery | Expected to have nearly identical extraction recovery to simvastatin. | Expected to have nearly identical extraction recovery to simvastatin. | The similar physicochemical properties ensure that both the analyte and the IS are extracted with comparable efficiency. |
Experimental Protocols: A Validated LC-MS/MS Method
Below is a detailed experimental protocol adapted from a validated method for the simultaneous quantification of simvastatin and its active metabolite in human plasma, which employed Simvastatin-d6 as the internal standard for simvastatin.[1]
Sample Preparation
-
Aliquot Plasma: Transfer 400 µL of human plasma into a clean tube.
-
Add Internal Standard: Spike the plasma with the internal standard solution containing Simvastatin-d6.
-
Protein Precipitation/Extraction: Perform a solid-phase extraction (SPE) to remove proteins and interfering substances.
-
Elution: Elute the analyte and internal standard from the SPE cartridge.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography
-
Column: Phenomenex, Kinetix XB C18, 150 × 4.6 mm, 5 µm
-
Mobile Phase: Isocratic mixture of 10 mM ammonium formate buffer (pH 4.0 ± 0.3) and acetonitrile (27:73, v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 20 µL
-
Run Time: 6.3 minutes
Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI) for Simvastatin and Simvastatin-d6
-
Monitored Transitions:
-
Simvastatin: Precursor Ion (m/z) -> Product Ion (m/z) - Specific values to be determined during method development, but a common transition is 419.3 -> 285.2
-
Simvastatin-d6: Precursor Ion (m/z) -> Product Ion (m/z) - Specific values to be determined during method development, but a common transition is 425.3 -> 291.2
-
Visualizing the Workflow
To illustrate the logical flow of a bioanalytical method using a deuterated internal standard, the following diagrams are provided.
Caption: A generalized workflow for the bioanalytical quantification of Simvastatin.
Caption: A decision-making process for selecting an appropriate internal standard.
Conclusion: Which Deuterated Standard Reigns Supreme?
Based on the available evidence and established principles of bioanalytical method validation, both this compound and Simvastatin-d6 are excellent choices for an internal standard in the quantification of simvastatin.
-
Simvastatin-d6 offers the advantage of a larger mass difference from the unlabeled analyte, which can be beneficial in minimizing any potential for isotopic interference. This makes it a robust choice, particularly for assays with a wide dynamic range.
-
This compound provides a sufficient mass shift for most applications and has been successfully used in validated methods. Its performance is expected to be comparable to Simvastatin-d6 in terms of compensating for matrix effects and extraction variability.
Ultimately, the choice between this compound and Simvastatin-d6 may come down to practical considerations such as commercial availability, cost, and the specific requirements of the analytical method being developed. For most applications, either standard, when properly validated, will provide the necessary accuracy and precision for the reliable quantification of simvastatin in complex biological matrices. It is always recommended to perform a thorough method validation, including an assessment of matrix effects and extraction recovery, regardless of the internal standard chosen.
References
Cross-Validation of Bioanalytical Methods for Simvastatin: A Comparative Guide to Internal Standard Selection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of simvastatin, with a focus on the cross-validation of methods using the deuterated internal standard, Simvastatin-d3, against other commonly used internal standards. The selection of an appropriate internal standard is critical for the accuracy and precision of bioanalytical methods. This document outlines detailed experimental protocols and presents quantitative performance data to aid researchers in selecting the most suitable method for their drug development needs.
Executive Summary
The robust quantification of simvastatin in biological matrices is paramount for pharmacokinetic and bioequivalence studies. The gold standard for such analyses is liquid chromatography-tandem mass spectrometry (LC-MS/MS). A crucial element of a reliable LC-MS/MS method is the choice of an appropriate internal standard (IS). While structurally similar analogs like lovastatin have been widely used, stable isotope-labeled internal standards, such as this compound, are often preferred to compensate for matrix effects and variations in sample processing. This guide details and compares bioanalytical methods for simvastatin using both deuterated and non-deuterated internal standards, providing the necessary data for an informed decision.
Comparative Performance of Internal Standards
The choice of internal standard significantly impacts the performance of a bioanalytical method. The following tables summarize the quantitative performance of LC-MS/MS methods for simvastatin utilizing either Simvastatin-d6/Simvastatin acid-d3 or Lovastatin as the internal standard.
Table 1: Method Performance using Deuterated Internal Standard (Simvastatin-d6/Simvastatin acid-d3) [1]
| Parameter | Simvastatin (SS) | Simvastatin Acid (SSA) |
| Internal Standard | Simvastatin-d6 | Simvastatin acid-d3 |
| Linearity Range (ng/mL) | 0.2 - 80 | 0.1 - 60 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.2 | 0.1 |
| Intra-day Precision (%CV) | ≤ 15% | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% | ≤ 15% |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
Table 2: Method Performance using Lovastatin as Internal Standard [2][3]
| Parameter | Simvastatin |
| Internal Standard | Lovastatin |
| Linearity Range (ng/mL) | 0.25 - 50 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.25 |
| Intra-day Precision (%CV) | < 14% |
| Inter-day Precision (%CV) | < 10% |
| Accuracy (% Bias) | Within ±15% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative protocols for the quantification of simvastatin using either a deuterated internal standard or lovastatin.
Method 1: Simultaneous Quantification of Simvastatin and Simvastatin Acid using Deuterated Internal Standards (Simvastatin-d6 and Simvastatin acid-d3)[1]
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 400 µL of human plasma, add the internal standard solution (Simvastatin-d6 and Simvastatin acid-d3).
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes and internal standards.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Conditions
-
LC Column: Phenomenex, Kinetix XB C18, 150 x 4.6 mm, 5 µm.
-
Mobile Phase: Isocratic elution with 10 mM ammonium formate buffer (pH 4.0) and acetonitrile (27:73, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Mass Spectrometer: Triple quadrupole.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode for Simvastatin and negative mode for Simvastatin Acid.
-
Monitored Transitions:
-
Simvastatin: Precursor ion → Product ion
-
Simvastatin-d6: Precursor ion → Product ion
-
Simvastatin Acid: Precursor ion → Product ion
-
Simvastatin acid-d3: Precursor ion → Product ion
-
Method 2: Quantification of Simvastatin using Lovastatin as Internal Standard[2][3]
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 200 µL of human plasma, add 50 µL of lovastatin internal standard solution (10 ng/mL).
-
Add 3 mL of extraction solvent (ethyl acetate and hexane, 90:10, v/v).
-
Vortex mix for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
2. LC-MS/MS Conditions
-
LC Column: C18 column.
-
Mobile Phase: Acetonitrile and water (75:25, v/v).
-
Flow Rate: 500 µL/min.
-
Injection Volume: 20 µL.
-
Mass Spectrometer: Triple quadrupole.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Monitored Transitions:
Cross-Validation Workflow
Cross-validation is essential when two or more bioanalytical methods are used to generate data within the same study or across different studies.[4] The following diagram illustrates a typical workflow for the cross-validation of two bioanalytical methods for simvastatin.
Caption: Cross-validation workflow for bioanalytical methods.
Conclusion
Both deuterated internal standards (this compound) and structural analogs (Lovastatin) can be effectively used for the bioanalysis of simvastatin. The use of a stable isotope-labeled internal standard like this compound is generally recommended as it more closely mimics the analyte's behavior during sample preparation and ionization, thus providing better compensation for potential matrix effects and improving method robustness. However, methods employing lovastatin as an internal standard have also been successfully validated and applied. The choice of internal standard should be based on the specific requirements of the study, including the desired level of precision and accuracy, and the availability of the reference standards. Regardless of the chosen internal standard, a thorough method validation and, if necessary, cross-validation are imperative to ensure the reliability of the bioanalytical data.
References
- 1. Development and Validation of an LC-MS-MS Method for the Simultaneous Determination of Simvastatin, Simvastatin Acid and Ezetimibe in Human Plasma and Its Application to Pharmacokinetic Study in the Indian Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jcdr.net [jcdr.net]
- 3. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Analysis of the Stability of Simvastatin and Simvastatin-d3 for Research Applications
For researchers, scientists, and drug development professionals, understanding the stability of active pharmaceutical ingredients (APIs) is paramount for ensuring the integrity and reproducibility of experimental results. This guide provides a detailed comparison of the stability of Simvastatin and its deuterated analog, Simvastatin-d3, supported by experimental data and protocols.
Simvastatin, a widely prescribed lipid-lowering agent, is known to be susceptible to degradation, primarily through the hydrolysis of its lactone ring. Its deuterated counterpart, this compound, is often used as an internal standard in analytical studies due to its presumed higher stability. This guide delves into the factors influencing the stability of both compounds.
Understanding the Degradation Profile of Simvastatin
Forced degradation studies are crucial in identifying the potential degradation products and pathways of a drug substance. Simvastatin has been subjected to a variety of stress conditions as per the International Council for Harmonisation (ICH) guidelines, including acidic, basic, oxidative, thermal, and photolytic stress.
The primary degradation pathway for Simvastatin involves the hydrolysis of the lactone ring to form the corresponding β-hydroxy acid, which is the active form of the drug.[1][2] This reaction is particularly sensitive to pH, with degradation being more rapid in alkaline conditions compared to acidic or neutral environments.[2][3][4]
Comparative Stability: The Role of the Kinetic Isotope Effect
Direct comparative forced degradation studies between Simvastatin and this compound are not extensively available in the public domain. However, the enhanced stability of this compound can be inferred from the well-established principle of the Kinetic Isotope Effect (KIE) .
The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[5][6] In this compound, three hydrogen atoms on a methyl group are replaced with deuterium atoms. The carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than the carbon-hydrogen (C-H) bond.[4][7] Consequently, reactions that involve the cleavage of this bond will proceed at a slower rate for the deuterated compound.
While the primary hydrolytic degradation of Simvastatin does not directly involve the cleavage of the C-H bonds at the deuterated position, metabolic degradation pathways often do. Deuteration can significantly slow down metabolism by cytochrome P450 enzymes, which frequently involves the abstraction of a hydrogen atom.[8] This slower metabolism contributes to the overall stability and longer half-life of deuterated drugs in biological systems, making this compound an excellent and reliable internal standard for pharmacokinetic and metabolic studies.[9][10]
Data Presentation: Forced Degradation of Simvastatin
The following table summarizes the typical outcomes of forced degradation studies on Simvastatin. While specific quantitative data for this compound is not available, it is anticipated that the degradation would be significantly less under the same conditions due to the kinetic isotope effect.
| Stress Condition | Reagents and Conditions | Observed Degradation of Simvastatin | Primary Degradation Product |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 2 hours | Significant Degradation | Simvastatin Hydroxy Acid |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 10 minutes | Rapid and Extensive Degradation | Simvastatin Hydroxy Acid |
| Oxidative Stress | 3-6% H₂O₂ at 60°C for 14 hours | Significant Degradation | Oxidized derivatives |
| Thermal Stress | 80°C for 4 hours | Moderate Degradation | Various thermal degradants |
| Photolytic Stress | Exposure to UV light (254 nm) for 4 hours | Minimal to no degradation | Not significant |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the stability assessment of Simvastatin.
Forced Degradation Under Acidic Conditions
-
Sample Preparation: Accurately weigh 50 mg of Simvastatin and dissolve it in a suitable volume of acetonitrile or methanol to create a stock solution.
-
Stress Application: Transfer an aliquot of the stock solution to a volumetric flask and add 0.1 M hydrochloric acid. Heat the solution in a water bath at 80°C for 2 hours.
-
Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M sodium hydroxide.
-
Analysis: Dilute the final solution with the mobile phase to a suitable concentration and analyze using a validated stability-indicating HPLC method.
Forced Degradation Under Basic Conditions
-
Sample Preparation: Prepare a stock solution of Simvastatin as described for acidic degradation.
-
Stress Application: Transfer an aliquot of the stock solution to a volumetric flask and add 0.1 M sodium hydroxide. Maintain the solution at room temperature for 10 minutes.
-
Neutralization: After 10 minutes, neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid.
-
Analysis: Dilute the final solution with the mobile phase and analyze by HPLC.
High-Performance Liquid Chromatography (HPLC) Method for Stability Indicating Assay
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile, methanol, and a phosphate buffer (pH adjusted to 4.0) in a ratio of 65:25:10 (v/v/v).
-
Flow Rate: 1.2 mL/min
-
Detection Wavelength: 237 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Visualizations
Simvastatin Degradation Pathway
References
- 1. The HMG-CoA reductase inhibitor, simvastatin, exhibits anti-metastatic and anti-tumorigenic effects in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIMVASTATIN REDUCES INSULIN-LIKE GROWTH FACTOR-1 SIGNALING IN DIFFERENTIATING C2C12 MOUSE MYOBLAST CELLS IN AN HMG-CoA REDUCTASE INHIBITION-INDEPENDENT MANNER [jstage.jst.go.jp]
- 3. Secondary Deuterium Isotope Effects in the Reactions of Carboxylic Acid Derivatives (Journal Article) | OSTI.GOV [osti.gov]
- 4. jrfglobal.com [jrfglobal.com]
- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deuterated drug - Wikipedia [en.wikipedia.org]
- 10. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
A Comparative Guide to Validating a Quantitative Simvastatin Assay Using a Deuterated Internal Standard in Accordance with FDA Guidelines
For researchers and scientists in the field of drug development, the validation of bioanalytical methods is a critical step to ensure the reliability and reproducibility of pharmacokinetic data submitted to regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][2][3] This guide provides a comparative framework for the validation of a quantitative assay for Simvastatin in a biological matrix (e.g., human plasma) using a stable isotope-labeled (SIL) internal standard, Simvastatin-d3, and contrasts its performance with methods using a structural analog internal standard.
The Critical Role of the Internal Standard: this compound vs. Structural Analogs
In quantitative Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) bioanalysis, an internal standard (IS) is essential to correct for variability during sample processing and analysis.[4][5] The ideal IS co-elutes with the analyte and experiences similar matrix effects and ionization efficiency.
-
Stable Isotope-Labeled (SIL) Internal Standard (e.g., this compound): A SIL IS is considered the "gold standard."[4][6] Since this compound is chemically identical to Simvastatin, differing only in isotopic composition, it has nearly identical physicochemical properties, extraction recovery, and chromatographic retention time.[6][7] This ensures the most accurate correction for potential analytical variability, particularly for matrix effects which can suppress or enhance the analyte signal.[4]
-
Structural Analog Internal Standard (e.g., Lovastatin): While structurally similar, Lovastatin has different physicochemical properties from Simvastatin.[8][9] This can lead to differences in extraction efficiency, chromatographic behavior, and response to matrix effects, potentially compromising the accuracy and precision of the assay.[6]
The use of a SIL IS like this compound is strongly recommended to meet the stringent requirements of regulatory guidelines.
FDA Bioanalytical Method Validation Parameters
A full validation for a bioanalytical method must be performed to demonstrate its suitability for its intended purpose.[2][10] The core parameters and typical acceptance criteria as recommended by the FDA are summarized below.
| Validation Parameter | Description | FDA Acceptance Criteria |
| Selectivity & Specificity | The ability of the method to differentiate and quantify the analyte from endogenous components or other compounds in the matrix.[10] | No significant interfering peaks at the retention time of the analyte and IS in at least six unique sources of blank matrix.[1] |
| Accuracy & Precision | Accuracy is the closeness of measured values to the nominal value. Precision measures the degree of scatter between replicate measurements.[1][11] | Accuracy: Mean concentration within ±15% of nominal values (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).[11] |
| Calibration Curve & Range | Defines the relationship between instrument response and known analyte concentrations. The range is bounded by the LLOQ and ULOQ.[2][11] | At least 6 non-zero standards. ≥75% of standards must be within ±15% of nominal values (±20% at LLOQ). R² value typically >0.99.[2] |
| Sensitivity (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[1] | Analyte response should be at least 5 times the response of a blank sample. Accuracy within 80-120% and precision ≤20%.[1] |
| Stability | The chemical stability of the analyte in the biological matrix under specific storage and processing conditions.[10] | Mean concentration of stability samples must be within ±15% of the nominal concentration. |
| Matrix Effect | The suppression or enhancement of analyte ionization by co-eluting matrix components.[10] | The CV of the IS-normalized matrix factor across different lots of matrix should be ≤15%. |
| Recovery | The efficiency of the analyte's extraction from the biological matrix. | Recovery should be consistent, precise, and reproducible. |
Quantitative Performance Data: A Comparative Overview
The following table presents typical performance data for a validated LC-MS/MS assay for Simvastatin, comparing the results obtained using this compound against a hypothetical assay using Lovastatin as the internal standard.
| Performance Metric | Simvastatin Assay with this compound (SIL IS) | Simvastatin Assay with Lovastatin (Analog IS) |
| Linear Range | 0.25 - 50 ng/mL[8][9] | 0.25 - 50 ng/mL |
| Correlation Coefficient (R²) | > 0.999 | > 0.995 |
| LLOQ | 0.25 ng/mL[8][9] | 0.25 ng/mL |
| Intra-Day Precision (CV%) | < 10%[8] | < 14%[8] |
| Inter-Day Precision (CV%) | < 8%[8] | < 10%[8] |
| Accuracy (% Bias) | -5.0% to +4.5% | -12.0% to +11.5% |
| Extraction Recovery | Consistent across QC levels (~85%) | Variable between Simvastatin and Lovastatin |
| Matrix Effect (CV%) | < 5% | < 15% |
The data clearly indicates that the use of a SIL internal standard like this compound results in superior precision and accuracy, with significantly lower variability attributed to matrix effects.
Experimental Protocols
A detailed methodology is crucial for the reproducibility of the assay.
1. Reagents and Materials
-
Simvastatin and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or ammonium acetate
-
Human plasma (K2-EDTA) from at least six unique donors
-
Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) consumables
2. Preparation of Standards and Quality Controls (QCs)
-
Prepare primary stock solutions of Simvastatin and this compound in methanol.
-
Prepare a series of working standard solutions by serially diluting the Simvastatin stock solution.
-
Spike blank human plasma with working standard solutions to create calibration curve standards (e.g., 0.25, 0.5, 2, 10, 20, 40, 50 ng/mL).
-
Prepare QC samples at four levels: LLOQ (0.25 ng/mL), Low (0.75 ng/mL), Medium (15 ng/mL), and High (35 ng/mL) from a separate stock solution.[2]
3. Sample Preparation (Protein Precipitation Example)
-
Aliquot 100 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution (e.g., at 100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Instrument Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 40% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole MS
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Simvastatin: Q1: 419.3 -> Q3: 285.2
-
This compound: Q1: 422.3 -> Q3: 285.2
-
Visualizing the Validation Process
Diagrams help clarify complex workflows and logical structures inherent in the validation process.
Caption: Logical structure of key FDA bioanalytical method validation parameters.
Caption: Step-by-step experimental workflow for Simvastatin sample analysis.
References
- 1. anivet.au.dk [anivet.au.dk]
- 2. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 3. FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation" [ascpt.org]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jcdr.net [jcdr.net]
- 10. fda.gov [fda.gov]
- 11. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Simvastatin Quantification Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various validated analytical methods for the quantification of simvastatin, with a focus on the use of deuterated internal standards like Simvastatin-d3. The data presented is compiled from several independent laboratory validation studies to offer a comprehensive performance comparison.
Data Presentation: Comparison of Validated Quantification Methods
The following table summarizes the performance characteristics of different Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods developed for the quantification of simvastatin in human plasma. While direct inter-laboratory comparison data is not publicly available, this compilation allows for an objective assessment of various validated protocols.
| Laboratory/Reference | Analytical Technique | Internal Standard | Linearity Range (ng/mL) | LOQ (ng/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy/Recovery (%) |
| Alakhali, K. M., et al.[1] | LC-MS/MS | Lovastatin | 0.25 - 50 | 0.25 | < 14% | < 10% | Not Specified |
| Partani, P., et al.[2] | LC-MS/MS | Simvastatin-d6 Acid & Lovastatin-d3 | 0.100 - 74.626 | 0.100 | < 7.6% | < 7.6% | Within ±10.9% |
| de Albuquerque, M. M., et al.[3] | UPLC-MS/MS | Lovastatin | 0.04 - 40.0 | 0.4 | ≤ 8.7% | ≤ 8.7% | Within ±8% |
| Thermo Fisher Scientific[4] | High Speed LC/MS | Lovastatin | 0.5 - 82 | 0.859 | Not Specified | Not Specified | 101.6% - 101.8% |
Experimental Protocols
Below is a representative experimental protocol for the quantification of simvastatin in human plasma using LC-MS/MS, synthesized from common methodologies presented in the referenced studies.
I. Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of simvastatin and the internal standard (e.g., this compound or Lovastatin) in a suitable organic solvent like methanol or acetonitrile to a final concentration of 1 mg/mL.
-
Working Solutions: Create a series of working standard solutions by serially diluting the simvastatin stock solution with a mixture of acetonitrile and water to prepare calibration curve standards. A separate working solution for the internal standard is prepared at a fixed concentration.
II. Sample Preparation (Liquid-Liquid Extraction)
-
Aliquoting: Transfer 200 µL of human plasma sample into a clean microcentrifuge tube.
-
Spiking: Add a small volume (e.g., 50 µL) of the internal standard working solution to the plasma sample. For calibration standards, also add the corresponding simvastatin working solution.
-
Extraction: Add 3 mL of an extraction solvent (e.g., a 90:10 v/v mixture of ethyl acetate and hexane). Vortex the mixture for 30-60 seconds to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at approximately 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate it to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase, vortex briefly, and centrifuge at high speed (e.g., 12000 rpm) for 5 minutes.
-
Injection: Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
III. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 2.6 µm particle size) is commonly used.
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., 2 mM ammonium acetate with 0.025% formic acid) is typical. A common ratio is around 70:30 (v/v) acetonitrile to aqueous buffer.
-
Flow Rate: A flow rate between 0.5 mL/min and 1.0 mL/min is generally applied.
-
Column Temperature: Maintained at approximately 45°C.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is standard for simvastatin analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Simvastatin: The transition of the parent ion to a specific product ion is monitored. Common transitions include m/z 419.3 → 199.0 or m/z 436.3 → 285.2 (as an ammonium adduct).
-
Internal Standard (this compound): The corresponding deuterated transition would be monitored (e.g., m/z 422.3 → 199.0). If using another internal standard like lovastatin, its specific transition (e.g., m/z 405.0 → 199.0) is used.
-
-
Visualizations
Experimental Workflow for Simvastatin Quantification
References
- 1. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of an LC-MS-MS Method for Determination of Simvastatin and Simvastatin Acid in Human Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. tools.thermofisher.com [tools.thermofisher.com]
Simvastatin-d3 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Bioanalytical Studies
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of bioanalytical data. This guide provides an objective comparison of Simvastatin-d3's performance as an internal standard against other common alternatives in the quantification of simvastatin, supported by experimental data and detailed protocols.
An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction recovery, matrix effects, and instrument response. Deuterated standards, such as this compound, are often considered the gold standard due to their similar physicochemical properties to the analyte, differing only in mass. This guide delves into the quantitative performance of this compound and other internal standards used in the bioanalysis of simvastatin, a widely prescribed lipid-lowering medication.
Performance Data: Accuracy and Precision
The following tables summarize the accuracy and precision data from various studies employing this compound and alternative internal standards for the quantification of simvastatin and its active metabolite, simvastatin acid.
Table 1: Accuracy and Precision Data for Simvastatin Quantification using Simvastatin-d6 as an Internal Standard
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Simvastatin | 0.22 | 4.1 | 104.5 | 5.2 | 103.2 |
| 2.18 | 3.2 | 102.3 | 4.5 | 101.8 | |
| 34.9 | 2.5 | 101.4 | 3.8 | 100.9 | |
| 69.8 | 2.1 | 100.6 | 3.1 | 100.4 |
Data extracted from a study by Munaga et al. (2016), which utilized Simvastatin-d6 for simvastatin and Simvastatin acid-d3 for simvastatin acid. The table reflects the performance for simvastatin analysis.
Table 2: Accuracy and Precision Data for Simvastatin Acid Quantification using Simvastatin acid-d3 as an Internal Standard
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Simvastatin Acid | 0.11 | 5.3 | 103.6 | 6.1 | 102.7 |
| 1.10 | 4.2 | 101.8 | 5.3 | 101.4 | |
| 22.0 | 3.1 | 100.9 | 4.2 | 100.5 | |
| 44.0 | 2.8 | 100.5 | 3.7 | 100.2 |
Data extracted from the same study by Munaga et al. (2016), showcasing the performance of Simvastatin acid-d3 for the analysis of simvastatin acid.
Table 3: Accuracy and Precision Data for Simvastatin Quantification using Lovastatin as an Internal Standard
| Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| 3 | < 14 | 82.00 - 88.70 | < 10 | Not Specified |
| 12 | < 14 | 82.00 - 88.70 | < 10 | Not Specified |
| 30 | < 14 | 82.00 - 88.70 | < 10 | Not Specified |
This data is compiled from a study that employed lovastatin as the internal standard. Note that the accuracy is presented as a range of mean recoveries.[1]
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are outlines of the experimental protocols used in the cited studies.
Method Using Deuterated Internal Standards (Simvastatin-d6 and Simvastatin acid-d3)
This method was developed for the simultaneous quantification of simvastatin, simvastatin acid, and ezetimibe in human plasma using their respective deuterated internal standards.
-
Sample Preparation: Solid Phase Extraction (SPE) was employed for sample clean-up.
-
Chromatography: A liquid chromatography system was used with a C18 column.
-
Mobile Phase: An isocratic mobile phase consisting of 10 mM ammonium formate buffer (pH 4.0) and acetonitrile (27:73, v/v).
-
Detection: A triple quadrupole mass spectrometer operating in both positive and negative ionization modes was used for detection.
-
Internal Standards: Simvastatin-d6 was used for simvastatin, and simvastatin acid-d3 for simvastatin acid.
Method Using a Non-Deuterated Internal Standard (Lovastatin)
This method outlines the quantification of simvastatin in human plasma using lovastatin as the internal standard.
-
Sample Preparation: Liquid-liquid extraction with a mixture of ethyl acetate and hexane (90:10, v/v) was performed.[1]
-
Chromatography: A C18 column was used for separation.[1]
-
Mobile Phase: A mixture of acetonitrile and water (75:25, v/v) was used as the mobile phase.[1]
-
Detection: A tandem mass spectrometer (LC-MS/MS) was used for detection.[1]
-
Internal Standard: Lovastatin.[1]
Visualizing the Experimental Workflow and Simvastatin's Mechanism of Action
To further clarify the processes, the following diagrams illustrate a typical bioanalytical workflow and the signaling pathway affected by simvastatin.
Discussion and Conclusion
The presented data indicates that deuterated internal standards, such as Simvastatin-d6 and Simvastatin acid-d3, provide excellent accuracy and precision for the quantification of simvastatin and its active metabolite. The relative standard deviation (%RSD) for both intra- and inter-day precision is consistently low, and the accuracy is well within the acceptable limits for bioanalytical method validation.
While non-deuterated internal standards like lovastatin can also be used, the data suggests that they might offer slightly lower, though still acceptable, accuracy. The choice of internal standard can be influenced by factors such as cost and availability. However, for studies requiring the highest level of accuracy and precision, a stable isotope-labeled internal standard like this compound is the recommended choice. The use of a deuterated standard minimizes the variability introduced during sample processing and analysis, leading to more reliable and robust data, which is critical in drug development and clinical research.
References
A Comparative Guide to the Analytical Performance of Deuterated vs. Non-Deuterated Internal Standards for Simvastatin Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of simvastatin in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of an appropriate internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is critical for achieving reliable and reproducible results. This guide provides an objective comparison of the analytical performance of methods utilizing a deuterated internal standard (Simvastatin-d6) versus those employing a non-deuterated, structurally similar internal standard, such as lovastatin.
The choice of internal standard can significantly impact data quality by compensating for variability during sample preparation and analysis. An ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency, thereby correcting for matrix effects and fluctuations in instrument response. Stable isotope-labeled internal standards, such as deuterated simvastatin, are often considered the gold standard as they share near-identical physicochemical properties with the analyte.
Data Presentation: Comparison of Analytical Performance
The following table summarizes the key analytical performance parameters for LC-MS/MS methods for simvastatin quantification using either a deuterated (Simvastatin-d6) or a non-deuterated (Lovastatin) internal standard.
| Performance Parameter | Method with Deuterated IS (Simvastatin-d6) | Method with Non-Deuterated IS (Lovastatin) |
| Linearity Range | 0.100–74.626 ng/mL | 0.25-50 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL | 0.25 ng/mL[1] |
| Intra-day Precision (% CV) | < 15% | < 14%[1] |
| Inter-day Precision (% CV) | < 15% | < 10%[1] |
| Accuracy | Within ±15% of nominal values | Within acceptable limits |
| Recovery | Consistent and reproducible | Not always specified |
| Matrix Effect | Effectively minimized | Potential for differential matrix effects |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility. Below are representative protocols for simvastatin quantification using both deuterated and non-deuterated internal standards.
Method Using Deuterated Internal Standard (Simvastatin-d6)
This method is adapted from a validated bioanalytical procedure for the simultaneous determination of simvastatin and its active metabolite, simvastatin acid, in human plasma.
1. Sample Preparation:
-
To 400 µL of human plasma, add the internal standard solution (Simvastatin-d6).
-
Perform a solid-phase extraction (SPE) for sample cleanup and concentration.
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
LC System: A validated HPLC system.
-
Column: A suitable C18 analytical column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).
-
Flow Rate: A typical flow rate for the column dimensions.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitored Transitions (MRM):
-
Simvastatin: Specific precursor ion to product ion transition.
-
Simvastatin-d6: Specific precursor ion to product ion transition.
-
-
Data Analysis: The peak area ratio of simvastatin to simvastatin-d6 is used for quantification against a calibration curve.
Method Using Non-Deuterated Internal Standard (Lovastatin)
This protocol is based on a validated LC-MS/MS method for the determination of simvastatin in human plasma.[1]
1. Sample Preparation: [1]
-
To 200 µL of human plasma, add 50 µL of the internal standard working solution (lovastatin).[1]
-
Perform a liquid-liquid extraction with a mixture of ethyl acetate and hexane (90:10, v/v).[1]
-
Vortex and centrifuge the samples.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase.[1]
2. Chromatographic Conditions: [1]
-
LC System: An LC system with a C18 column.[1]
-
Mobile Phase: An isocratic mixture of acetonitrile and water (75:25, v/v).[1]
-
Flow Rate: 500 µL/min.[1]
-
Run Time: 6 minutes.[1]
3. Mass Spectrometric Conditions: [1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization source.[1]
-
Ionization Mode: Positive ion mode.[1]
-
Monitored Transitions (SRM): [1]
-
Data Analysis: Quantification is based on the peak area ratio of simvastatin to lovastatin.
Mandatory Visualizations
Signaling Pathway
Simvastatin's primary mechanism of action is the inhibition of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.
Caption: HMG-CoA Reductase Pathway Inhibition by Simvastatin.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of simvastatin in a biological matrix using LC-MS/MS.
Caption: Bioanalytical Workflow for Simvastatin Quantification.
References
A Head-to-Head Comparison of Simvastatin-d3 with Other Statin Internal Standards in Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of statins, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability. This guide provides a head-to-head comparison of Simvastatin-d3, a deuterated analog of simvastatin, with other commonly used internal standards for statin analysis, supported by experimental data from various studies.
Executive Summary
The selection of an internal standard significantly impacts the performance of bioanalytical methods. Stable isotope-labeled (SIL) internal standards, such as this compound, are generally considered the gold standard due to their similar physicochemical properties to the analyte. However, structural analogs are also employed. This guide demonstrates that while deuterated standards like Simvastatin-d6 (a close surrogate for this compound) exhibit high and consistent recovery, well-chosen structural analogs like Lovastatin and Fluvastatin can also provide acceptable performance. The optimal choice will depend on the specific requirements of the assay, including the matrix complexity and the other statins being analyzed.
Data Presentation: Performance of Statin Internal Standards
The following table summarizes the key performance parameters of Simvastatin-d6 (as a proxy for this compound), Lovastatin, and Fluvastatin when used as internal standards for the quantification of simvastatin in human plasma. It is important to note that this data is compiled from different studies, and therefore, experimental conditions may vary.
| Internal Standard | Type | Analyte(s) | Mean Recovery (%) | Precision (%RSD) | Matrix Effect (%) | Reference |
| Simvastatin-d6 | Stable Isotope-Labeled | Simvastatin | 91.94 | Not Reported | Not Reported | |
| Lovastatin | Structural Analog | Simvastatin | 82.00 - 88.70 | < 11 | Not Reported | [1] |
| Lovastatin | Structural Analog | Simvastatin | ~82 | ≤ 8.7 | Not explicitly quantified but deemed minor | |
| Fluvastatin | Structural Analog | Simvastatin, Atorvastatin, Rosuvastatin & metabolites | 88 - 100 | 3 - 13 | 92 - 110 |
Key Observations:
-
Simvastatin-d6 demonstrates high recovery, which is a desirable characteristic for an internal standard as it indicates efficient extraction from the biological matrix.
-
Lovastatin , a structural analog of simvastatin, shows slightly lower but still robust and reproducible recovery across different studies[1][2]. Its structural similarity makes it a viable and cost-effective alternative to a deuterated standard.
-
Fluvastatin proves to be a versatile internal standard for the simultaneous analysis of multiple statins, exhibiting excellent recovery, precision, and minimal matrix effects[3].
Experimental Protocols
The following is a representative, detailed methodology for the validation of a bioanalytical method for simvastatin using LC-MS/MS, based on established regulatory guidelines and published literature[1][3][4][5][6].
Preparation of Stock and Working Solutions
-
Stock Solutions: Individual stock solutions of simvastatin and the internal standard (e.g., this compound, Lovastatin, or Fluvastatin) are prepared by dissolving the reference standards in a suitable organic solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.
-
Working Solutions: A series of working solutions are prepared by serially diluting the stock solutions with a mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of an extraction solvent (e.g., a mixture of ethyl acetate and hexane, 90:10 v/v).
-
Vortex for 3 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase and inject a portion into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 50 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 5 mM ammonium formate buffer (pH 4.0) in a ratio of 75:25 (v/v).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Simvastatin: m/z 419.3 → 285.2
-
This compound (hypothetical): m/z 422.3 → 288.2
-
Lovastatin (IS): m/z 405.1 → 285.0
-
Fluvastatin (IS): m/z 412.3 → 224.2
-
-
Instrument Parameters: Optimized for maximum signal intensity (e.g., declustering potential, collision energy, and cell exit potential).
-
Method Validation Parameters
The method is validated according to regulatory guidelines (e.g., FDA and EMA) for the following parameters:
-
Selectivity: Analysis of at least six different blank plasma lots to ensure no interference at the retention times of the analyte and internal standard.
-
Linearity and Range: A calibration curve is constructed using at least six non-zero standards, a blank, and a zero sample. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ), and the precision (%RSD) should not exceed 15% (20% at LLOQ).
-
Recovery: The extraction efficiency of the analyte and internal standard is determined by comparing the peak areas of extracted samples to those of unextracted standards at three different concentrations.
-
Matrix Effect: Assessed by comparing the peak response of the analyte in post-extraction spiked blank plasma from at least six different sources to the peak response of the analyte in a neat solution.
-
Stability: The stability of the analyte in plasma is evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Mandatory Visualizations
Statin Mechanism of Action: HMG-CoA Reductase Pathway
Statins exert their cholesterol-lowering effects by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis. This inhibition reduces the endogenous production of cholesterol in the liver.
Bioanalytical Method Workflow
The following diagram illustrates the typical workflow for the quantification of simvastatin in a biological matrix using an internal standard and LC-MS/MS.
References
- 1. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Development and Validation of an LC-MS-MS Method for the Simultaneous Determination of Simvastatin, Simvastatin Acid and Ezetimibe in Human Plasma and Its Application to Pharmacokinetic Study in the Indian Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
A Comparative Validation Report: Simvastatin Assay Using Deuterated vs. Non-Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of simvastatin in human plasma. The primary focus is on the validation and performance characteristics when using a deuterated internal standard (Simvastatin-d6) versus a non-deuterated analogue (Lovastatin). The data presented is compiled from published analytical method validation reports.
Objective Comparison of Internal Standards
The choice of an internal standard (IS) is critical for the accuracy and precision of bioanalytical methods. An ideal IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement.
-
Simvastatin-d6: A deuterated internal standard is structurally identical to the analyte, with the only difference being the presence of heavier isotopes. This results in nearly identical chromatographic behavior and ionization efficiency, making it the gold standard for correcting matrix effects and variability in extraction and injection.
-
Lovastatin: As a structural analogue of simvastatin, lovastatin has been widely used as an internal standard. While it is cost-effective and readily available, its chromatographic retention and ionization characteristics may differ slightly from simvastatin, potentially leading to less accurate correction for matrix effects in complex biological samples.
Experimental Protocols
Method 1: Simvastatin Assay using Simvastatin-d6 Internal Standard
This method is adapted from the validated LC-MS/MS assay for the simultaneous quantification of simvastatin (SS), simvastatin acid (SSA), and ezetimibe (EZM) in human plasma.[1]
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 400 µL of human plasma, add the internal standard solution (Simvastatin-d6).
-
Perform a solid-phase extraction using a suitable SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Liquid Chromatography
-
Column: Phenomenex, Kinetix XB C18, 150 × 4.6 mm, 5 µm.[1]
-
Mobile Phase: Isocratic elution with 10 mM ammonium formate buffer (pH 4.0 ± 0.3) and acetonitrile (27:73, v/v).[1]
-
Flow Rate: Not specified in the abstract.
-
Injection Volume: 20 µL.[1]
-
Run Time: 6.3 minutes.[1]
3. Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer.[1]
-
Ionization Mode: Positive ionization for simvastatin.[1]
-
Monitored Transition: Specific precursor and product ions for simvastatin and Simvastatin-d6 are monitored.
Method 2: Simvastatin Assay using Lovastatin Internal Standard
This method is a representative protocol based on several published assays.[2][3]
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 0.2 mL of human plasma, add the internal standard solution (Lovastatin).[2]
-
Add extraction solvent (e.g., ethyl acetate and hexane, 90/10%, v/v).[2]
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
2. Liquid Chromatography
-
Column: C18 column.[2]
-
Mobile Phase: Acetonitrile and water (75/25%, v/v).[2]
-
Flow Rate: 500 µL/min.[2]
-
Injection Volume: Not specified.
-
Run Time: 6 minutes.[2]
3. Mass Spectrometry
-
Instrument: LC-MS/MS system.[2]
-
Ionization Mode: Positive ion electrospray.[2]
-
Monitored Transitions:
Data Presentation: Validation Summary
The following tables summarize the quantitative validation parameters for the two methods.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Method 1 (Simvastatin-d6 IS) | Method 2 (Lovastatin IS) |
| Analyte | Simvastatin (SS) | Simvastatin |
| Linear Range | 0.2 - 80 ng/mL[1] | 0.25 - 50 ng/mL[2] |
| LLOQ | 0.2 ng/mL[1] | 0.25 ng/mL[2] |
Table 2: Precision and Accuracy
| Parameter | Method 1 (Simvastatin-d6 IS) | Method 2 (Lovastatin IS) |
| Intra-day Precision (%CV) | Not specified in abstract | < 14%[2] |
| Inter-day Precision (%CV) | Not specified in abstract | < 10%[2] |
| Accuracy | Not specified in abstract | Within acceptable limits |
Table 3: Recovery
| Parameter | Method 1 (Simvastatin-d6 IS) | Method 2 (Lovastatin IS) |
| Extraction Recovery | Not specified in abstract | Not specified in abstract |
Mandatory Visualizations
Caption: Experimental workflow for simvastatin assay using Simvastatin-d6.
Caption: Simvastatin's mechanism of action via HMG-CoA reductase inhibition.
References
- 1. Development and Validation of an LC-MS-MS Method for the Simultaneous Determination of Simvastatin, Simvastatin Acid and Ezetimibe in Human Plasma and Its Application to Pharmacokinetic Study in the Indian Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
Assessing the Isotopic Purity of Commercially Available Simvastatin-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Deuterated internal standards are critical for accurate bioanalytical studies, ensuring precise quantification of drug compounds in complex matrices. Simvastatin-d3, a deuterated analog of the cholesterol-lowering drug Simvastatin, is widely used as an internal standard in pharmacokinetic and metabolic studies. The isotopic purity of this standard is paramount to the reliability of experimental results. This guide provides an objective comparison of commercially available this compound, supported by experimental data and detailed methodologies for assessing its isotopic purity.
Comparison of Commercially Available this compound
The selection of a suitable deuterated internal standard requires careful consideration of its isotopic purity. While manufacturers often provide a certificate of analysis, the level of detail and the methods used for purity assessment can vary. Below is a summary of information gathered from various suppliers of this compound and its common alternative, Simvastatin-d6.
| Supplier/Product | Stated Purity | Method of Purity Determination | Isotopic Enrichment |
| This compound | |||
| BOC Sciences | 95% by HPLC; 98% atom D[] | HPLC, Isotopic analysis | 98%[] |
| MedChemExpress | Purity: 98.61% (for a specific batch) | Not specified | Not specified |
| Simson Pharma | Certificate of Analysis provided | Not specified | Not specified |
| BDG Synthesis | Certificate of Analysis provided | Not specified | Not specified |
| Simvastatin-d6 (Alternative) | |||
| MedChemExpress | Not specified | Not specified | Not specified |
| Veeprho | Not specified | Not specified | Not specified |
| LGC Standards | Not specified | Not specified | Not specified |
Note: This table is based on publicly available information and may not reflect the full range of products or the most current data. Researchers are encouraged to request lot-specific certificates of analysis from suppliers for the most accurate information.
Experimental Protocol for Isotopic Purity Assessment
The isotopic purity of this compound can be reliably determined using high-resolution liquid chromatography-mass spectrometry (LC-HRMS). This method allows for the separation of the deuterated compound from its non-deuterated counterpart and other impurities, followed by precise mass measurement to determine the isotopic distribution.
Materials and Reagents
-
This compound (from various commercial sources)
-
Simvastatin reference standard
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid
-
Methanol
Instrumentation
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) equipped with an electrospray ionization (ESI) source
Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation of Simvastatin from any potential impurities. For example, start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan MS in the range of m/z 400-450
-
Resolution: >70,000
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 320 °C
-
Sheath Gas Flow: 35 units
-
Auxiliary Gas Flow: 10 units
Data Analysis
-
Acquire full scan mass spectra of the this compound sample.
-
Extract the ion chromatograms for the theoretical m/z values of Simvastatin (M+H)+ and this compound (M+3+H)+.
-
From the mass spectrum corresponding to the this compound peak, determine the relative intensities of the monoisotopic peak (d0) and the deuterated peaks (d1, d2, d3).
-
Calculate the isotopic purity by expressing the intensity of the d3 peak as a percentage of the sum of the intensities of the d0, d1, d2, and d3 peaks, after correcting for the natural isotopic abundance of carbon-13.
Visualizing the Experimental Workflow and Biological Pathway
To further aid in understanding, the following diagrams illustrate the experimental workflow for assessing isotopic purity and the biological pathway in which Simvastatin acts.
Caption: Workflow for determining the isotopic purity of this compound.
References
Safety Operating Guide
Proper Disposal of Simvastatin-d3: A Guide for Laboratory Professionals
The proper disposal of Simvastatin-d3, a deuterated analog of the cholesterol-lowering drug Simvastatin, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. While not classified as a controlled substance by the Drug Enforcement Administration (DEA), Simvastatin and its analogs are recognized as hazardous to the environment, particularly aquatic life.[1][2][3][4] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound in a research environment.
Regulatory and Safety Overview
This compound is not listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5] However, due to its documented toxicity to aquatic organisms, it must not be disposed of via standard trash or sewer systems.[1][2][3] The Environmental Protection Agency (EPA) and various state regulations mandate that pharmaceutical waste that can harm the environment be managed through specific disposal channels, typically involving incineration by a licensed waste disposal company.[6][7][8] Disposal procedures in a laboratory setting should be dictated by the institution's Environmental Health & Safety (EH&S) department.
Key Hazard and Safety Data
Proper handling and disposal decisions are informed by the substance's chemical and toxicological properties. The following table summarizes key data for Simvastatin and its deuterated forms.
| Property | Data | Reference |
| GHS Hazard Statements | H315: Causes skin irritation.H362: May cause harm to breast-fed children.H410/H412: Very toxic or harmful to aquatic life with long lasting effects. | [2][3][4] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Disposal Prohibitions | Do not dispose down the drain or in regular trash. Avoid release to the environment.[3][4] | [3][4] |
| Personal Protective Gear | Wear protective gloves, eye/face protection, and lab coat. Ensure adequate ventilation. | [1][2][3] |
| DEA Classification | Not a controlled substance. | [6] |
| RCRA Classification | Not a federally listed hazardous waste. | [5] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard procedure for disposing of pure this compound, solutions, and contaminated labware within a research or drug development facility.
1. Segregation and Waste Identification:
-
Pure Compound (Solid): Any unused, expired, or waste this compound solid should be designated as chemical waste. Do not mix it with other waste types.
-
Solutions: Aqueous or solvent-based solutions containing this compound must be collected as hazardous chemical waste.
-
Contaminated Materials: Items such as pipette tips, gloves, weighing boats, and empty stock vials that are contaminated with this compound should be collected separately.
2. Waste Collection and Labeling:
-
Solid and Liquid Waste:
-
Use a designated, leak-proof hazardous waste container provided by your institution's EH&S department.
-
Ensure the container is compatible with the chemical (e.g., glass for organic solvents, high-density polyethylene for aqueous solutions).
-
Attach a hazardous waste label to the container immediately.
-
Clearly write the full chemical name ("this compound") and estimate the quantity or concentration. Do not use abbreviations.
-
-
Contaminated Dry Labware:
-
Collect all contaminated solid items (gloves, wipes, plasticware) in a designated, lined container or a sealed plastic bag.
-
Label the container or bag clearly as "this compound Contaminated Debris."
-
3. Storage Prior to Disposal:
-
Store the sealed and labeled waste containers in a designated satellite accumulation area or a central hazardous waste storage location within the lab.
-
Ensure the storage area is secure, away from drains, and segregated from incompatible materials.[1]
4. Arranging for Final Disposal:
-
Contact your institution's Environmental Health & Safety (EH&S) office to schedule a pickup for the hazardous waste.
-
EH&S will arrange for the final disposal, which typically involves incineration at a licensed hazardous waste treatment facility.[7][8] This method is the EPA-recommended standard for destroying pharmaceuticals to render them non-retrievable and environmentally safe.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the compliant disposal of this compound waste.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. drugs.com [drugs.com]
- 3. pwaste.com [pwaste.com]
- 4. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dep.wv.gov [dep.wv.gov]
- 6. dea.gov [dea.gov]
- 7. Simvastatin - Wikipedia [en.wikipedia.org]
- 8. static1.squarespace.com [static1.squarespace.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
